IFN alpha-IFNAR-IN-1 hydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NS.ClH/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18;/h2-12,19H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTESJCPDPNGOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to IFN alpha-IFNAR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
IFN alpha-IFNAR-IN-1 hydrochloride is a synthetic, nonpeptidic, low-molecular-weight molecule that serves as a potent and specific inhibitor of the protein-protein interaction between interferon-alpha (IFN-α) and its cell surface receptor, the interferon-alpha/beta receptor (IFNAR).[1][2][3][4] By disrupting this initial binding event, the compound effectively blocks the canonical IFN-α signaling cascade, thereby preventing the downstream activation of the JAK/STAT pathway and the subsequent expression of interferon-stimulated genes (ISGs). This targeted inhibition makes this compound a valuable tool for investigating the physiological and pathological roles of Type I interferon signaling. Its utility spans basic research in immunology and virology to preclinical studies exploring therapeutic interventions for autoimmune diseases and other conditions driven by excessive IFN-α activity.
Core Compound Information
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| Chemical Name | N-methyl-2-(1-naphthalenylthio)-benzenemethanamine, monohydrochloride[5] |
| CAS Number | 2070014-98-9[2][3][4][5][6] |
| Free Base CAS No. | 844882-93-5[1] |
| Molecular Formula | C₁₈H₁₇NS • HCl[5] |
| Molecular Weight | 315.9 g/mol [5] |
| Appearance | White to off-white crystalline solid[4] |
| Purity | ≥98%[5] |
| Solubility | DMSO: 30-100 mg/mL, DMF: 20 mg/mL, H₂O: 16.67 mg/mL (ultrasonication recommended)[5][7][8] |
Mechanism of Action
This compound functions as a direct antagonist of the IFN-α/IFNAR protein-protein interaction.[5][9] It binds to IFN-α with a dissociation constant (Kd) of 4 µM, physically occluding the binding site for the IFNAR receptor complex.[5] This inhibitory action is specific to the IFN-α/IFNAR axis, preventing the dimerization of the IFNAR1 and IFNAR2 receptor subunits, which is the critical first step in initiating the downstream signaling cascade.
// Edges "Inhibitor" -> "IFN-a" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; "IFN-a" -> "IFNAR2" [label="Binds"]; "IFNAR2" -> "IFNAR1" [label="Dimerization"];
"IFNAR1" -> "TYK2" [style=invis]; "IFNAR2" -> "JAK1" [style=invis]; {rank=same; "IFNAR1"; "TYK2"} {rank=same; "IFNAR2"; "JAK1"} "TYK2" -> "JAK1" [style=invis];
"IFNAR1" -> "STAT1" [label="Phosphorylation"]; "IFNAR2" -> "STAT2" [label="Phosphorylation"]; "JAK1" -> "STAT2" [style=dashed, arrowhead=open]; "TYK2" -> "STAT1" [style=dashed, arrowhead=open];
"STAT1" -> "pSTAT1"; "STAT2" -> "pSTAT2";
"pSTAT1" -> "ISGF3"; "pSTAT2" -> "ISGF3"; "IRF9" -> "ISGF3";
"ISGF3" -> "ISRE" [label="Translocation &\nBinding"]; "ISRE" -> "ISGs" [label="Gene Transcription"]; } caption: IFN-α/IFNAR Signaling Pathway Inhibition.
Biological Activity and Quantitative Data
The primary biological effect of this compound is the dose-dependent inhibition of IFN-α-mediated cellular responses. This has been demonstrated in various experimental systems, most notably in murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs).
| Parameter | Cell Type/System | Stimulus | Value |
| IC₅₀ | Murine BM-pDCs | Modified Vaccinia virus Ankara (MVA) | 2-8 µM[1][2][3][4][6][7][9][10] |
| K_d_ | IFN-α binding | In vitro | 4 µM[5] |
| Inhibition | Murine BM-pDCs | Vesicular Stomatitis Virus (VSV) | Inhibition of IFN-α & IL-12 production at 18 µM[5] |
| Inhibition | Murine BM-pDCs | CpG 2216 (TLR9 agonist) | Inhibition of IFN-α & IL-12 production at 18 µM[5] |
| Inhibition | Murine BM-pDCs | Poly(I:C) (TLR3 agonist) | Inhibition of IFN-α & IL-12 production at 18 µM[5] |
Experimental Protocols
The following protocols provide a detailed methodology for key experiments used to characterize the activity of this compound.
Generation of Murine Bone Marrow-Derived pDCs
This protocol describes the generation of Flt3-L-differentiated pDCs from murine bone marrow.
-
Bone Marrow Isolation:
-
Euthanize a C57BL/6 mouse according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias, carefully removing all muscle and connective tissue.
-
In a sterile hood, cut both ends of the bones and flush the marrow into a petri dish containing RPMI-1640 medium using a 27G needle and syringe.
-
Create a single-cell suspension by gently pipetting.
-
-
Cell Culture:
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Resuspend the pellet in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, L-glutamine, and 200 ng/mL Flt3-L.
-
Culture the cells at a density of 1.5 x 10⁶ cells/mL in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO₂ atmosphere for 8 days.
-
On day 4, add fresh medium containing Flt3-L.
-
-
pDC Enrichment (Optional):
-
Harvest non-adherent cells on day 8.
-
pDCs can be enriched using magnetic-activated cell sorting (MACS) with anti-B220 or anti-mPDCA-1 microbeads.
-
Inhibition of MVA-Induced IFN-α Production Assay
This assay quantifies the inhibitory effect of this compound on virus-induced IFN-α secretion.
-
Cell Plating:
-
Plate the generated BM-pDCs (approximately 1 x 10⁵ cells/well) in a 96-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Viral Infection:
-
Infect the cells with Modified Vaccinia virus Ankara (MVA) at a Multiplicity of Infection (MOI) of 10.
-
Include uninfected and infected (no inhibitor) controls.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 22-24 hours at 37°C.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
IFN-α Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for murine IFN-α overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody for murine IFN-α. Incubate for 1 hour.
-
Wash and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash and add TMB substrate. Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the concentration of IFN-α in each sample based on the standard curve and determine the IC₅₀ of the inhibitor.
-
// Edges "BM_Isolation" -> "BMDC_Culture"; "BMDC_Culture" -> "pDC_Harvest"; "pDC_Harvest" -> "Plate_Cells"; "Plate_Cells" -> "Add_Inhibitor"; "Add_Inhibitor" -> "Infect_MVA"; "Infect_MVA" -> "Incubate"; "Incubate" -> "Collect_Supernatant"; "Collect_Supernatant" -> "ELISA"; "ELISA" -> "IC50"; } caption: Workflow for MVA-Induced IFN-α Inhibition Assay.
Conclusion
This compound is a well-characterized and specific inhibitor of the IFN-α signaling pathway. Its defined mechanism of action and quantifiable biological activity make it an indispensable research tool. The experimental protocols provided herein offer a robust framework for its application in cell-based assays to further elucidate the complex roles of Type I interferons in health and disease. Researchers and drug development professionals can leverage this compound to validate the IFN-α pathway as a therapeutic target and to screen for novel modulators of this critical immune signaling cascade.
References
- 1. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 3. BMDC isolation protocol - mouse [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Generation of Murine Plasmacytoid Dendritic Cells from Common Lymphoid Progenitors using the AC-6 Feeder System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. med.virginia.edu [med.virginia.edu]
- 10. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of IFN alpha-IFNAR-IN-1 Hydrochloride
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of IFN alpha-IFNAR-IN-1 hydrochloride, a notable inhibitor of the interferon-α (IFN-α) and its receptor (IFNAR) interaction. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery of IFN alpha-IFNAR-IN-1
IFN alpha-IFNAR-IN-1 was identified through a sophisticated structure-based virtual screening approach.[1] This computational method is instrumental in modern drug discovery for identifying small molecule inhibitors of protein-protein interactions, which are often considered challenging drug targets.
The discovery workflow involved the following key stages:
-
Target Identification: The interaction between IFN-α and its cell surface receptor, IFNAR, was identified as a critical node in the type I interferon signaling pathway.
-
Virtual Screening: A large chemical library was computationally screened against the crystal structure of the IFN-α/IFNAR complex to identify compounds with the potential to bind to the interface and disrupt the interaction.
-
Hit Identification and Optimization: Promising candidates from the virtual screen were then subjected to experimental validation to confirm their inhibitory activity. IFN alpha-IFNAR-IN-1 emerged as a potent and specific inhibitor.
Synthesis of this compound
IFN alpha-IFNAR-IN-1 is a nonpeptidic, low-molecular-weight molecule.[1] While the detailed, step-by-step synthesis protocol for the hydrochloride salt is not publicly available in the primary literature, a general synthetic route can be proposed based on its chemical structure: N-(dibenzo[b,d]thiophen-2-yl)-N-methyl-2-(methylamino)acetamide hydrochloride.
The synthesis would likely involve the coupling of a dibenzothiophene amine precursor with a suitable N-methylated amino acid derivative, followed by conversion to the hydrochloride salt. The hydrochloride salt form typically offers improved water solubility and stability compared to the free base.[2]
Mechanism of Action
IFN alpha-IFNAR-IN-1 exerts its inhibitory effect by directly interfering with the binding of IFN-α to its receptor, IFNAR.[1][3] This disruption blocks the initiation of the downstream signaling cascade, which is crucial for the biological effects of type I interferons.
The type I interferon signaling pathway is initiated when IFN-α binds to the IFNAR complex, which consists of two subunits, IFNAR1 and IFNAR2. This binding event leads to the activation of receptor-associated Janus kinases (JAKs), specifically TYK2 and JAK1. The activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT1 and STAT2. Phosphorylated STAT1 and STAT2 dimerize and, along with IRF9, form the ISGF3 complex. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, leading to the transcription of hundreds of interferon-stimulated genes (ISGs) that mediate antiviral, antiproliferative, and immunomodulatory responses.
By blocking the initial IFN-α/IFNAR interaction, IFN alpha-IFNAR-IN-1 effectively prevents the activation of this entire cascade.
Quantitative Data
The following table summarizes the key quantitative data reported for IFN alpha-IFNAR-IN-1.
| Parameter | Value | Cell Line/System | Description |
| IC50 | 2-8 µM | Murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs) | Concentration required to inhibit 50% of the Modified Vaccinia virus Ankara (MVA)-induced IFN-α response.[1][2][3][4][5] |
| Kd | 4 µM | Surface Plasmon Resonance (SPR) | Dissociation constant for the binding of the inhibitor to IFN-α.[6] |
Experimental Protocols
Detailed experimental protocols from the primary discovery publication are not fully available. However, based on standard methodologies, the following sections outline the likely procedures for the key assays used to characterize IFN alpha-IFNAR-IN-1.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure biomolecular interactions in real-time. This assay would have been used to determine the binding affinity (Kd) of IFN alpha-IFNAR-IN-1 to IFN-α.
Objective: To quantify the binding affinity of IFN alpha-IFNAR-IN-1 to human IFN-α.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IFN-α (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject recombinant human IFN-α at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 to 50 µM).
-
Inject the different concentrations of the analyte over the immobilized IFN-α surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Inhibition of MVA-Induced IFN-α Response in Murine pDCs
This cell-based functional assay is used to measure the ability of the inhibitor to block the production of IFN-α in response to a viral stimulus.
Objective: To determine the IC50 value of this compound for the inhibition of MVA-induced IFN-α production.
Materials:
-
Murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs)
-
Modified Vaccinia virus Ankara (MVA)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
-
96-well cell culture plates
-
ELISA kit for murine IFN-α
Procedure:
-
Cell Seeding:
-
Seed murine BM-pDCs in a 96-well plate at a density of approximately 1 x 105 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the different concentrations of the inhibitor to the cells and pre-incubate for 1-2 hours.
-
-
Viral Stimulation:
-
Infect the cells with MVA at a predetermined multiplicity of infection (MOI) to induce a robust IFN-α response.
-
Include control wells with cells only, cells with MVA only, and cells with inhibitor only.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.
-
-
IFN-α Quantification:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of IFN-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IFN-α concentration against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
This compound is a significant tool compound for studying the type I interferon signaling pathway. Its discovery through structure-based virtual screening highlights the power of computational methods in modern drug discovery. While detailed synthesis and experimental protocols from the original publication remain proprietary, the information provided in this guide offers a robust framework for researchers working with this and similar molecules. The well-characterized inhibitory activity and mechanism of action make IFN alpha-IFNAR-IN-1 a valuable asset for investigating the roles of IFN-α signaling in various physiological and pathological processes.
References
- 1. Immunosuppressive small molecule discovered by structure-based virtual screening for inhibitors of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural linkage between ligand discrimination and receptor activation by type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. Modified Vaccinia Virus Ankara Triggers Type I IFN Production in Murine Conventional Dendritic Cells via a cGAS/STING-Mediated Cytosolic DNA-Sensing Pathway | PLOS Pathogens [journals.plos.org]
- 6. Modified vaccinia virus Ankara triggers type I IFN production in murine conventional dendritic cells via a cGAS/STING-mediated cytosolic DNA-sensing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: IFN alpha-IFNAR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IFN alpha-IFNAR-IN-1 hydrochloride, a small molecule inhibitor of the interferon-alpha (IFN-α) and interferon-alpha/beta receptor (IFNAR) protein-protein interaction. This document details its target binding affinity, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Core Target and Mechanism of Action
This compound is a nonpeptidic, low-molecular-weight compound that directly targets the interaction between IFN-α and its cell surface receptor, IFNAR. By disrupting this binding, the inhibitor effectively blocks the initiation of the IFN-α signaling cascade, a critical pathway in the innate immune response. This inhibitory action leads to immunosuppressive effects, making it a valuable tool for studying the physiological and pathological roles of type I interferon signaling.[1][2]
Quantitative Binding Affinity Data
The primary reported quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the IFN-α response by 50%.
| Compound | Parameter | Value | Cell System | Assay Description |
| This compound | IC50 | 2-8 µM | Murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) | Inhibition of Modified Vaccinia virus Ankara (MVA)-induced IFN-α secretion |
Signaling Pathway
IFN-α binding to the IFNAR complex, composed of IFNAR1 and IFNAR2 subunits, triggers a phosphorylation cascade mediated by Janus kinases (JAK1 and Tyk2).[1][3] This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex.[1][3] This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, inducing the transcription of hundreds of Interferon-Stimulated Genes (ISGs) that mediate antiviral, antiproliferative, and immunomodulatory effects. This compound blocks the initial step of this pathway.
Caption: IFN-alpha signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Determination of IC50 for Inhibition of MVA-Induced IFN-α Secretion
The following is a representative protocol for determining the IC50 value of this compound, based on standard methodologies for measuring cytokine secretion from primary immune cells.
1. Preparation of Murine Bone Marrow-Derived Plasmacytoid Dendritic Cells (BM-pDCs):
-
Bone marrow cells are harvested from the femurs and tibias of mice.
-
Red blood cells are lysed using a suitable lysis buffer.
-
The remaining cells are cultured in complete RPMI-1640 medium supplemented with Flt3-L (Fms-like tyrosine kinase 3 ligand) to promote the differentiation of pDCs.
-
After 7-9 days of culture, pDCs are isolated from the mixed cell population using magnetic-activated cell sorting (MACS) with antibodies specific for pDC surface markers (e.g., CD11c, B220, and PDCA-1).
2. Cell Stimulation and Inhibitor Treatment:
-
Isolated BM-pDCs are seeded in a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
A serial dilution of this compound is prepared in the cell culture medium.
-
The cells are pre-incubated with the various concentrations of the inhibitor for 1-2 hours.
-
Following pre-incubation, the cells are stimulated with Modified Vaccinia virus Ankara (MVA) at a multiplicity of infection (MOI) of 10 to induce IFN-α production.
-
A positive control (MVA stimulation without inhibitor) and a negative control (no MVA stimulation) are included.
-
The plates are incubated for 22-24 hours at 37°C in a humidified CO2 incubator.
3. Measurement of IFN-α Concentration by ELISA:
-
After incubation, the cell culture supernatants are collected by centrifugation.
-
The concentration of IFN-α in the supernatants is quantified using a commercial mouse IFN-α ELISA kit, following the manufacturer's instructions.
-
Briefly, the supernatant is added to a microplate pre-coated with an IFN-α capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, and the colorimetric change is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
A standard curve is generated using recombinant mouse IFN-α of known concentrations to determine the IFN-α concentration in the experimental samples.
4. IC50 Calculation:
-
The percentage of inhibition of IFN-α secretion is calculated for each inhibitor concentration relative to the positive control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Structure-Based Virtual Screening for Inhibitor Discovery
The discovery of this compound was facilitated by a structure-based virtual screening approach designed to identify small molecules that could disrupt the IFN-α/IFNAR protein-protein interaction. The general workflow for such a process is outlined below.
Caption: A generalized workflow for the discovery of protein-protein interaction inhibitors via structure-based virtual screening.
1. Target Preparation:
-
A high-resolution 3D structure of the protein-protein interaction complex (IFN-α bound to IFNAR) is obtained, typically from a public database like the Protein Data Bank (PDB).
-
The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the atoms.
-
The binding site at the interface of the two proteins is defined.
2. Ligand Library Preparation:
-
A large library of small molecule compounds is prepared. This can be a commercial library or a custom-designed virtual library.
-
The 3D structures of the compounds are generated and optimized.
3. Molecular Docking:
-
A molecular docking program is used to computationally place each compound from the library into the defined binding site on the protein target.
-
The program samples a wide range of conformations and orientations for each compound and scores them based on their predicted binding affinity.
4. Scoring and Ranking:
-
The docked compounds are ranked based on the scores assigned by the docking program. These scores are typically an estimation of the binding free energy.
-
The top-ranking compounds, which are predicted to have the highest affinity for the target, are selected for further analysis.
5. Hit Selection and Experimental Validation:
-
The selected "hits" are visually inspected for favorable interactions with key residues at the protein-protein interface.
-
The most promising candidates are then acquired or synthesized and tested in a relevant biological assay (such as the IFN-α secretion assay described above) to confirm their inhibitory activity.
6. Lead Optimization:
-
Compounds that show significant activity in the experimental validation are considered "leads."
-
These leads can then be further optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties.
References
A Technical Guide to IFN alpha-IFNAR-IN-1 Hydrochloride for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of IFN alpha-IFNAR-IN-1 hydrochloride, a small molecule inhibitor of the interferon-alpha (IFN-α) and interferon-alpha/beta receptor (IFNAR) interaction. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its application in immunology research. Furthermore, this guide presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and practical use.
Introduction
Type I interferons (IFNs), particularly IFN-α, are pleiotropic cytokines that play a critical role in the innate immune response to viral infections and in the modulation of adaptive immunity.[1] The biological effects of IFN-α are mediated through its binding to the IFNAR complex, which consists of two subunits, IFNAR1 and IFNAR2.[1] This interaction triggers a downstream signaling cascade, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, leading to the expression of hundreds of IFN-stimulated genes (ISGs) that establish an antiviral state and modulate immune responses.[1]
Dysregulation of the IFN-α pathway is implicated in the pathogenesis of various autoimmune diseases, such as systemic lupus erythematosus (SLE), where chronic overproduction of IFN-α contributes to tissue damage. Consequently, the IFN-α/IFNAR axis represents a key therapeutic target. This compound is a nonpeptidic, low-molecular-weight compound that directly inhibits the protein-protein interaction between IFN-α and IFNAR, offering a valuable tool for investigating the physiological and pathological roles of IFN-α signaling.[2][3]
Mechanism of Action
This compound functions as a direct antagonist of the IFN-α/IFNAR interaction.[2] By binding to IFN-α, it sterically hinders the cytokine from engaging with its receptor, IFNAR. This blockade prevents the initiation of the downstream signaling cascade, thereby inhibiting the biological activities of IFN-α.[2] The primary mechanism is the disruption of the initial step in the signaling pathway, making it a highly specific tool for studying IFN-α-mediated effects.
Signaling Pathway
The binding of IFN-α to the IFNAR complex induces a conformational change that leads to the activation of receptor-associated tyrosine kinases, JAK1 and TYK2. These kinases then phosphorylate specific tyrosine residues on the intracellular domains of IFNAR1 and IFNAR2. These phosphorylated sites serve as docking stations for the recruitment of STAT1 and STAT2 proteins. Upon recruitment, STAT1 and STAT2 are themselves phosphorylated by the JAK kinases. Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with interferon regulatory factor 9 (IRF9) to form the ISGF3 (IFN-stimulated gene factor 3) complex. This complex translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of target genes, thereby inducing the transcription of hundreds of ISGs. This compound prevents this entire cascade from occurring by blocking the initial ligand-receptor interaction.
Quantitative Data
| Parameter | Value | Cell Type | Assay Conditions | Reference(s) |
| IC50 | 2-8 µM | Murine bone-marrow-derived plasmacytoid dendritic cells (pDCs) | Inhibition of Modified Vaccinia virus Ankara (MVA)-induced IFN-α production. | [2],[3],[4] |
| Inhibitory Concentration | 18 µM | Murine bone-marrow-derived pDCs | Specifically inhibits MVA-induced IFN-α responses after 24 hours of incubation. | [5] |
Experimental Protocols
The following protocols are synthesized from multiple sources to provide a comprehensive guide for studying the effects of this compound.
Generation of Murine Bone Marrow-Derived Plasmacytoid Dendritic Cells (pDCs)
This protocol describes the differentiation of pDCs from murine bone marrow using Flt3-ligand (Flt3L).
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM Sodium Pyruvate, 50 µM β-mercaptoethanol)
-
Recombinant murine Flt3L (100 ng/mL)
-
ACK lysis buffer
-
70 µm cell strainer
Procedure:
-
Euthanize mice and sterilize hind legs with 70% ethanol.
-
Dissect femurs and tibias and remove surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with complete RPMI-1640 medium using a 25-gauge needle and syringe.
-
Create a single-cell suspension by gently passing the marrow through the needle several times.
-
Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add complete RPMI-1640 medium to neutralize the ACK buffer and centrifuge again.
-
Resuspend the cell pellet in complete RPMI-1640 medium and pass through a 70 µm cell strainer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 100 ng/mL Flt3L.
-
Culture the cells for 7-9 days at 37°C and 5% CO2. Add fresh medium with Flt3L every 3 days.
-
After 7-9 days, harvest the non-adherent and loosely adherent cells, which are enriched for pDCs.
Inhibition of MVA-Induced IFN-α Production in pDCs
This protocol details the procedure to assess the inhibitory effect of this compound on virus-induced IFN-α secretion.
Materials:
-
Differentiated murine pDCs (from Protocol 4.1)
-
Modified Vaccinia virus Ankara (MVA)
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Mouse IFN-α ELISA kit
Procedure:
-
Seed the pDCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Pre-incubate the cells with the desired concentrations of the inhibitor for 1-2 hours at 37°C.
-
Infect the cells with MVA at a Multiplicity of Infection (MOI) of 1.
-
Include appropriate controls: uninfected cells, infected cells with vehicle (DMSO), and a positive control for IFN-α induction (e.g., CpG ODN).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Collect the supernatants and measure the IFN-α concentration using a mouse IFN-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the IFN-α concentration against the inhibitor concentration.
Assessment of IL-12 Production upon TLR9 Stimulation
This protocol is for evaluating the effect of the inhibitor on the production of IL-12, a cytokine that may be modulated by IFN-α signaling.
Materials:
-
Differentiated murine pDCs (from Protocol 4.1)
-
CpG oligodeoxynucleotides (CpG ODN, e.g., CpG 2216)
-
This compound
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Mouse IL-12p70 ELISA kit
Procedure:
-
Seed pDCs in a 96-well plate as described in Protocol 4.2.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of CpG ODN (e.g., 1 µM).
-
Include controls: unstimulated cells, cells stimulated with CpG ODN in the presence of vehicle.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Collect the supernatants and measure the IL-12p70 concentration using a mouse IL-12p70 ELISA kit following the manufacturer's protocol.
Experimental and Logical Workflows
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for characterizing a novel inhibitor of the IFN-α/IFNAR pathway.
Logical Relationship in a Cellular Assay
This diagram shows the logical steps and relationships in a typical cell-based assay to test the efficacy of this compound.
References
An In-Depth Technical Guide to the Immunosuppressive Activity of IFN alpha-IFNAR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
IFN alpha-IFNAR-IN-1 hydrochloride is a synthetic, non-peptidic small molecule inhibitor with demonstrated immunosuppressive properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of its mechanism of action, available quantitative data on its bioactivity, and relevant experimental methodologies. The information presented herein is intended to support researchers and professionals in the fields of immunology and drug development in their evaluation and potential application of this compound.
Mechanism of Action
This compound exerts its immunosuppressive effects by directly targeting the initial step of the type I interferon (IFN) signaling cascade.[4][5] Specifically, it inhibits the protein-protein interaction between interferon-alpha (IFN-α) and its cell surface receptor, the type I interferon-alpha/beta receptor (IFNAR).[1][2][3][4][5] By blocking this binding, the inhibitor prevents the subsequent activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, a critical signaling cascade for initiating innate and adaptive immune responses.[6] The disruption of IFN-α signaling leads to a downstream reduction in the production of pro-inflammatory cytokines, thereby mediating its immunosuppressive activity.[4][5]
Signaling Pathway Diagram
Caption: IFN-α signaling pathway and the inhibitory action of IFN alpha-IFNAR-IN-1 HCl.
Quantitative Data
The available quantitative data for this compound primarily originates from in vitro studies. These findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Bioactivity
| Parameter | Value | Cell Type | Assay Conditions | Reference(s) |
| IC50 | 2-8 µM | Murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs) | Inhibition of Modified Vaccinia virus Ankara (MVA)-induced IFN-α response. | [1][2][3][4] |
| Kd | 4 µM | N/A | Binding affinity to IFN-α. | [5] |
| Effective Concentration | 18 µM | Murine BM-pDCs | Inhibition of virus-induced (MVA and Vesicular Stomatitis Virus - VSV) IFN-α and IL-12 production. | [5] |
Table 2: Inhibitory Activity on Cytokine Production in Murine BM-pDCs
| Stimulus | Cytokine Inhibited | Concentration of Inhibitor | Notes | Reference(s) |
| Modified Vaccinia virus Ankara (MVA) | IFN-α, IL-12 | 18 µM | Specific inhibition of IFN-α response. | [4][5] |
| Vesicular Stomatitis Virus (VSV) | IFN-α, IL-12 | 18 µM | [5] | |
| CpG2216 (TLR9 agonist) | IFN-α | Not specified | Total IL-12 production was notably less affected. | [4][5] |
| poly(I:C) (TLR3 agonist) | IFN-α | Not specified | Total IL-12 production was notably less affected. | [4][5] |
Note: There is currently no publicly available quantitative data on the in vivo immunosuppressive activity of this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not extensively published. The following methodologies are based on the available literature and standard immunological assays.
In Vitro Inhibition of IFN-α Production in Murine BM-pDCs
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on IFN-α production in bone marrow-derived plasmacytoid dendritic cells.
A. Generation of Murine Bone Marrow-Derived pDCs:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and 100 ng/mL Flt3-L.
-
Incubate the cells for 7-9 days to allow for the differentiation of pDCs.
B. Inhibition Assay:
-
Plate the differentiated BM-pDCs in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., a serial dilution from 0.1 to 50 µM) for 1-2 hours.
-
Stimulate the cells with an IFN-α-inducing agent, such as MVA, VSV, CpG ODNs, or poly(I:C).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IFN-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit specific for murine IFN-α.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
Caption: Workflow for in vitro inhibition of IFN-α production.
In Vivo Studies
To date, there is a lack of published in vivo studies detailing the immunosuppressive activity, pharmacokinetics, or efficacy of this compound in animal models. Further research is required to establish its in vivo profile.
Conclusion
This compound is a valuable research tool for studying the biological roles of the type I interferon pathway. Its specific mechanism of action, by inhibiting the IFN-α/IFNAR interaction, allows for the targeted investigation of IFN-α-mediated immune responses. The provided quantitative data from in vitro studies demonstrates its potency in inhibiting IFN-α production in murine pDCs. However, the absence of in vivo data represents a significant knowledge gap that needs to be addressed in future studies to fully understand the therapeutic potential of this compound. Researchers are encouraged to use the information in this guide as a foundation for designing further in vitro and in vivo experiments to explore the full range of its immunosuppressive activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blocking type I interferon signaling enhances T cell recovery and reduces HIV-1 reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IFN-α | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. IFN-α/IFNAR-IN-1 hydrochloride|CAS 2070014-98-9 (free base: 844882-93-5)|DC Chemicals [dcchemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: IFN alpha-IFNAR-IN-1 Hydrochloride in Virology Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of IFN alpha-IFNAR-IN-1 hydrochloride, a small molecule inhibitor of the Type I interferon (IFN) pathway, and its application in virology research.
Core Concept: Mechanism of Action
This compound is a non-peptidic, low-molecular-weight compound that functions as a potent and specific inhibitor of the protein-protein interaction between interferon-alpha (IFN-α) and its cell surface receptor, the Type I interferon-alpha/beta receptor (IFNAR).[1][2][3][4][5][6][7] By physically binding to IFN-α, the inhibitor prevents it from engaging with IFNAR, thereby blocking the initiation of the downstream signaling cascade.[8] This targeted disruption of the IFN-α/IFNAR axis makes it a valuable tool for dissecting the role of Type I IFN signaling in viral infections and for the development of novel antiviral and immunomodulatory therapies.
Signaling Pathway of IFN-α and Inhibition by this compound
The binding of IFN-α to the IFNAR1 and IFNAR2 subunits of the IFNAR complex triggers a conformational change that activates the receptor-associated Janus kinases (JAKs), namely TYK2 and JAK1. These kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits. This phosphorylation event creates docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, STAT1 and STAT2. Upon recruitment to the receptor, STAT1 and STAT2 are themselves phosphorylated by the JAKs. The phosphorylated STAT1 and STAT2 dimerize and associate with IFN regulatory factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex. ISGF3 then translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs). The protein products of these ISGs mediate a wide range of antiviral effects, including the inhibition of viral replication, the induction of apoptosis in infected cells, and the modulation of the innate and adaptive immune responses.
This compound acts at the very beginning of this cascade by preventing the initial binding of IFN-α to IFNAR, thus abrogating all subsequent downstream signaling events.
Caption: IFN-α signaling and the inhibitory action of this compound.
Data Presentation: Quantitative Analysis
The following table summarizes the available quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Type | Assay/Stimulus | Reference |
| IC50 | 2-8 µM | Murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) | Inhibition of Modified Vaccinia virus Ankara (MVA)-induced IFN-α production | [1][4][5][6][7] |
| Kd | 4 µM | N/A (Biochemical Assay) | Binding affinity to IFN-α | [8] |
| Effective Concentration | 18 µM | Murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) | Inhibition of MVA- or Vesicular Stomatitis Virus (VSV)-induced IFN-α and IL-12 production | [8] |
Experimental Protocols & Workflow
While detailed, step-by-step protocols from the original research are not publicly available, this section outlines a general experimental workflow for assessing the antiviral activity of this compound in a virology setting, based on the available information.
General Experimental Workflow for In Vitro Antiviral Assay
Caption: A generalized experimental workflow for virology studies.
Key Methodologies
1. Cell Culture:
-
Cell Type: Murine bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) are a key cell type mentioned in the literature for studying IFN-α responses to viral infection.
-
Culture Conditions: Standard cell culture conditions appropriate for the chosen cell line should be maintained.
2. Inhibitor Preparation and Treatment:
-
Solubilization: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Working Concentrations: The stock solution is then diluted in cell culture medium to achieve the desired final concentrations for the experiment. It is crucial to include a vehicle control (DMSO alone) to account for any effects of the solvent.
3. Virus Infection:
-
Viruses: Modified Vaccinia virus Ankara (MVA) and Vesicular Stomatitis Virus (VSV) have been used in studies with this inhibitor.
-
Infection Protocol: Cells are infected with the virus at a specific multiplicity of infection (MOI). The infection period can vary depending on the virus and cell type.
4. Measurement of IFN-α Production:
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the amount of IFN-α secreted into the cell culture supernatant.
5. Determination of Antiviral Activity:
-
Plaque Assay: A plaque assay can be used to determine the titer of infectious virus in the supernatant of treated and untreated cells. A reduction in plaque formation indicates antiviral activity.
-
qRT-PCR: Quantitative reverse transcription PCR can be used to measure the levels of viral RNA within the cells, providing another measure of viral replication.
6. Assessment of Cytokine Production:
-
Multiplex Immunoassay (Luminex) or ELISA: These assays can be used to measure the levels of other cytokines, such as IL-12, in the cell culture supernatant to assess the broader immunomodulatory effects of the inhibitor.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the intricate role of the Type I interferon pathway in virology. Its specific mechanism of action allows for the precise dissection of IFN-α-mediated antiviral responses. The available data demonstrates its efficacy in inhibiting virus-induced IFN-α production in vitro.
Future research in virology utilizing this inhibitor could focus on:
-
Broadening the Viral Scope: Evaluating its efficacy against a wider range of viruses, including clinically relevant human pathogens.
-
In Vivo Studies: Assessing its therapeutic potential in animal models of viral diseases.
-
Combination Therapies: Investigating its synergistic effects when used in combination with other antiviral agents.
-
Exploring Downstream Effects: Delving deeper into the specific ISGs and cellular pathways affected by the inhibition of IFN-α signaling during different viral infections.
By employing the methodologies and understanding the principles outlined in this guide, researchers can effectively utilize this compound to advance our understanding of virology and immunology, and potentially contribute to the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational approaches for the design of modulators targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publications – Computer-Assisted Drug Design | ETH Zurich [cadd.ethz.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. IFN-α/IFNAR-IN-1 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for IFN alpha-IFNAR-IN-1 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon-alpha (IFN-α) plays a critical role in the innate immune response to viral infections. It signals through the Type I IFN receptor (IFNAR) complex, which is composed of IFNAR1 and IFNAR2 subunits.[1][2] This interaction triggers a downstream signaling cascade, primarily through the JAK/STAT pathway, leading to the transcriptional upregulation of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.[3][4][5][6][7] Dysregulation of the IFN-α pathway is implicated in various autoimmune diseases.
IFN alpha-IFNAR-IN-1 hydrochloride is a non-peptidic, small-molecule inhibitor that potently disrupts the protein-protein interaction between IFN-α and IFNAR.[8][9][10] By blocking this initial binding event, the inhibitor effectively abrogates the downstream signaling cascade. These application notes provide detailed in vitro assay protocols to characterize the inhibitory activity of this compound.
Mechanism of Action
This compound directly inhibits the binding of IFN-α to its receptor, IFNAR. This prevents the subsequent activation of the JAK/STAT signaling pathway, thereby inhibiting the expression of antiviral and immunomodulatory genes. The inhibitor has been shown to suppress IFN-α responses induced by viral stimuli.[8][9][10]
References
- 1. Mouse IL-12 p40 ELISA Set [bdbiosciences.com]
- 2. documents.thermofisher.cn [documents.thermofisher.cn]
- 3. biorxiv.org [biorxiv.org]
- 4. biogot.com [biogot.com]
- 5. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. data.starklab.org [data.starklab.org]
- 9. Mouse IL-12 p40 Allele-specific Quantikine ELISA Kt M1240: R&D Systems [rndsystems.com]
- 10. In Vitro Generation of Murine Plasmacytoid Dendritic Cells from Common Lymphoid Progenitors using the AC-6 Feeder System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Targeting IFNAR Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays designed to identify and characterize inhibitors of the Type I Interferon (IFN) signaling pathway, mediated by the Interferon-α/β receptor (IFNAR).
Introduction
Type I interferons (IFN-α and IFN-β) are critical cytokines in the innate immune response, particularly against viral infections. They signal through a heterodimeric receptor complex composed of IFNAR1 and IFNAR2 subunits.[1][2] This signaling cascade, primarily mediated by the JAK/STAT pathway, leads to the transcriptional induction of hundreds of IFN-stimulated genes (ISGs) that establish an antiviral state within the cell.[3][4][5] However, dysregulated or chronic Type I IFN signaling is implicated in the pathogenesis of various autoimmune diseases. Consequently, the development of therapeutic agents that inhibit IFNAR signaling is an area of intense research.
This document outlines three robust cell-based assays to screen for and characterize IFNAR inhibitors: a STAT1 Phosphorylation Assay, an Interferon-Stimulated Response Element (ISRE) Reporter Gene Assay, and a Viral Cytopathic Effect (CPE) Inhibition Assay.
IFNAR Signaling Pathway
Upon ligand binding, IFNAR1 and IFNAR2 dimerize, leading to the activation of receptor-associated Janus kinases (JAKs), namely TYK2 and JAK1.[2][6] These kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] STAT1 and STAT2 are recruited, phosphorylated by the activated JAKs, and subsequently heterodimerize.[6][8] This pSTAT1/pSTAT2 heterodimer associates with Interferon Regulatory Factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex.[1][3] ISGF3 translocates to the nucleus and binds to ISRE sequences in the promoters of ISGs, driving their transcription and leading to the production of antiviral and immunomodulatory proteins.[1][3]
Experimental Workflow for Screening IFNAR Inhibitors
The general workflow for identifying and characterizing IFNAR inhibitors involves a primary screen to identify potential hits, followed by secondary and tertiary assays to confirm activity and determine potency.
Data Presentation: Comparative Analysis of IFNAR Inhibition Assays
The following table summarizes typical quantitative data obtained from the described assays for a hypothetical IFNAR inhibitor.
| Assay Type | Readout | Key Parameter | Example Value (Test Compound) | Positive Control (e.g., Ruxolitinib) |
| STAT1 Phosphorylation | pSTAT1 Levels (Flow Cytometry) | IC50 | 50 nM | 10 nM |
| ISRE Reporter Gene | Luciferase Activity | IC50 | 75 nM | 15 nM |
| Antiviral (CPE) Assay | Inhibition of Viral CPE | EC50 | 100 nM | 25 nM |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are crucial for quantifying the potency of an inhibitor.[9][10] The specific values can vary depending on the cell type and assay conditions.[11]
Experimental Protocols
STAT1 Phosphorylation Assay by Flow Cytometry
This assay directly measures the inhibition of a key proximal event in the IFNAR signaling cascade: the phosphorylation of STAT1.
Materials:
-
Human cell line expressing IFNAR (e.g., A549, PBMCs)
-
Recombinant human IFN-α or IFN-β
-
Test inhibitor compounds
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Alexa Fluor® 488-conjugated anti-pSTAT1 (Tyr701) antibody
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
Protocol:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 96-well U-bottom plate.
-
Compound Treatment: Pretreat cells with a serial dilution of the test inhibitor or control compound for 1 hour at 37°C.[12]
-
IFN Stimulation: Stimulate the cells with a pre-determined EC80 concentration of IFN-α (e.g., 1000 U/mL) for 15-30 minutes at 37°C.[7][13]
-
Fixation: Immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with FACS buffer, then permeabilize by resuspending in Permeabilization Buffer and incubating for 30 minutes on ice.
-
Staining: Wash the cells and then stain with the anti-pSTAT1 antibody for 60 minutes at room temperature, protected from light.[13]
-
Data Acquisition: Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the cell population and quantify the median fluorescence intensity (MFI) of the pSTAT1 signal. Calculate the percent inhibition relative to the IFN-stimulated control and determine the IC50 value using a non-linear regression curve fit.
ISRE Reporter Gene Assay
This assay measures the transcriptional activity of the ISGF3 complex, providing a robust readout of the entire upstream signaling cascade.
Materials:
-
HEK293T or other suitable cells stably transfected with an ISRE-driven reporter construct (e.g., luciferase or GFP).[14][15]
-
Recombinant human IFN-α or IFN-β
-
Test inhibitor compounds
-
Cell culture medium
-
Luciferase assay reagent (if using a luciferase reporter)
-
96-well white, clear-bottom plates
Protocol:
-
Cell Seeding: Seed 5 x 10^4 reporter cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor or control compound. Incubate for 1 hour at 37°C.
-
IFN Stimulation: Add a pre-determined EC80 concentration of IFN-α to each well and incubate for 18-24 hours at 37°C.[12]
-
Signal Detection:
-
Analysis: Normalize the reporter signal to a control (e.g., untreated cells). Calculate the percent inhibition relative to the IFN-stimulated control and determine the IC50 value.
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This functional assay determines the ability of an inhibitor to block the IFN-induced antiviral state in cells.
Materials:
-
Virus-permissive cell line (e.g., A549, Vero)
-
A lytic virus sensitive to Type I IFN (e.g., Encephalomyocarditis virus (EMCV), Vesicular Stomatitis Virus (VSV))[18]
-
Recombinant human IFN-α or IFN-β
-
Test inhibitor compounds
-
Cell viability stain (e.g., Crystal Violet)
-
96-well flat-bottom plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate to form a confluent monolayer overnight.
-
Compound and IFN Treatment: Remove the culture medium. Add medium containing a constant, protective concentration of IFN-α along with serial dilutions of the test inhibitor. Incubate for 24 hours to allow for the establishment of an antiviral state.[5]
-
Viral Infection: Remove the medium and infect the cells with a pre-titered amount of virus that causes complete cell lysis (100 TCID50) in control wells within 48-72 hours.
-
Incubation: Incubate the plate at 37°C until 90-100% of the cells in the virus-only control wells show cytopathic effects.
-
Staining: Gently wash the plate with PBS. Stain the remaining viable cells with 0.5% Crystal Violet solution for 10-15 minutes.
-
Quantification: Wash the plate to remove excess stain and allow it to dry. Solubilize the stain with methanol or a suitable solvent and read the absorbance at 570 nm.
-
Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell protection relative to the IFN-treated, uninfected control. Determine the EC50 of the inhibitor.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. HIV blocks Type I IFN signaling through disruption of STAT1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blocking type I interferon signaling enhances T cell recovery and reduces HIV-1 reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel modification of a flow cytometric assay of phosphorylated STAT1 in whole blood lymphocytes for rapid detection of interferon-alpha signal in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A highly precise reporter gene bioassay for type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel high-throughput cell-based method for integrated quantification of type I interferons and in vitro screening of immunostimulatory RNA drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. A quantitative infection assay for human type I, II, and III interferon antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IFN alpha-IFNAR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of IFN alpha-IFNAR-IN-1 hydrochloride, a nonpeptidic, low-molecular-weight inhibitor of the interaction between Interferon-alpha (IFN-α) and its receptor, IFNAR.[1][2][3][4]
Mechanism of Action
This compound exerts its biological effect by directly inhibiting the protein-protein interaction between IFN-α and the IFN-α receptor (IFNAR).[1][5] This blockade prevents the initiation of the downstream signaling cascade typically triggered by IFN-α binding, which is a key component of the innate immune response to viral infections.[5][6] The inhibition of this pathway makes it a valuable tool for studying the roles of type I interferons in various physiological and pathological processes, including autoimmune diseases and viral infections.[5]
Caption: Workflow for preparing a stock solution of this compound.
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol provides a general guideline for preparing a formulation of this compound suitable for in vivo experiments. The final concentration and vehicle composition may need to be optimized for your specific animal model and administration route.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
This method involves the sequential addition of solvents to achieve a clear solution. The following is an example for a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. [7][8][9]
-
Prepare a concentrated stock in DMSO: First, dissolve the required amount of this compound in DMSO. For example, to make a final 1 mL working solution at 2.08 mg/mL, you could prepare a 20.8 mg/mL stock in DMSO. [9]2. Add PEG300: In a separate tube, add the required volume of PEG300 (e.g., 400 µL for a 1 mL final volume).
-
Combine DMSO stock and PEG300: Add the DMSO stock solution (e.g., 100 µL) to the PEG300 and mix thoroughly.
-
Add Tween-80: Add the required volume of Tween-80 (e.g., 50 µL) and mix until the solution is homogeneous.
-
Add Saline: Finally, add the required volume of saline (e.g., 450 µL) and mix well.
-
Final Check: Ensure the final solution is clear. If precipitation occurs, adjustments to the solvent ratios or the final concentration may be necessary.
-
Administration: It is recommended to prepare this working solution fresh on the day of use.
Note on In Vivo Formulations: Other vehicle compositions have also been reported, such as using corn oil or SBE-β-CD in saline. [7][8]The choice of vehicle will depend on the experimental requirements. Always perform small-scale formulation tests to ensure solubility and stability before preparing larger volumes for animal studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | IFNAR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. IFN-α/IFNAR-IN-1 hydrochloride|CAS 2070014-98-9 (free base: 844882-93-5)|DC Chemicals [dcchemicals.com]
- 6. Interferon-alpha (IFN-α) Assay Assay | Quanterix [quanterix.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: IFN alpha-IFNAR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
IFN alpha-IFNAR-IN-1 hydrochloride is a nonpeptidic, low-molecular-weight inhibitor that disrupts the protein-protein interaction between Interferon-alpha (IFN-α) and its cell surface receptor, the Interferon Alpha Receptor (IFNAR).[1][2][3][4] By directly binding to IFN-α, the inhibitor effectively blocks the initiation of the IFN-α signaling cascade, a critical pathway in the innate immune response to viral infections and in the pathophysiology of certain autoimmune diseases.[3][4][5] This compound serves as a valuable tool for investigating IFN-α biology, validating the therapeutic potential of IFNAR signaling blockade, and studying its role in various disease models. Its primary characterized activity is the inhibition of IFN-α production in response to viral and synthetic stimuli in plasmacytoid dendritic cells (pDCs).[1][6][7]
Mechanism of Action
Type I interferon signaling is initiated when IFN-α binds to the heterodimeric IFNAR complex, which is composed of IFNAR1 and IFNAR2 subunits.[8][9][10] This binding event brings the receptor-associated Janus kinases, JAK1 and Tyk2, into close proximity, leading to their trans-phosphorylation and activation.[8][11][12] The activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits.[9][12] These phosphorylated sites serve as docking stations for the recruitment of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[9][13][14] Upon phosphorylation by the JAKs, STAT1 and STAT2 form a heterodimer, associate with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex, and translocate to the nucleus.[9][11] In the nucleus, ISGF3 binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of hundreds of Interferon-Stimulated Genes (ISGs) that establish an antiviral state.[9][12]
This compound acts at the very first step of this cascade by preventing the binding of IFN-α to the IFNAR complex, thereby inhibiting all subsequent downstream signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative parameters and solubility for this compound based on available data.
Table 1: In Vitro Activity and Binding Affinity
| Parameter | Value | Cell Type / Assay Condition | Reference |
| IC₅₀ | 2 - 8 µM | Inhibition of MVA-induced IFN-α response | [1][2][4][6][7] |
| K_d_ | 4 µM | Binding affinity to IFN-α | [5] |
| Effective Conc. | 18 µM | Used to inhibit IFN-α and IL-12 production induced by MVA, VSV, CpG 2216, and poly(I:C) in BM-pDCs over 24 hours. | [1][5][15] |
Table 2: Solubility Information
| Solvent | Concentration | Notes | Reference |
| DMSO | 30 - 125 mg/mL | Highly soluble. | [2][5][6][7][15] |
| Water | ~16 - 16.7 mg/mL | Sonication is recommended to aid dissolution. | [6][15] |
| DMF | 20 mg/mL | - | [5] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 3.16 mg of this compound (MW: 315.86 g/mol ) in 1 mL of sterile, high-quality DMSO.[7][15] Vortex briefly and/or use an ultrasonic bath to ensure complete dissolution.[15]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[7][16]
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer).[15][16][17] When ready to use, thaw an aliquot and dilute to the final working concentration in the appropriate cell culture medium.
Protocol 2: In Vitro Inhibition of Virus-Induced IFN-α Production
This protocol describes a method to assess the inhibitory effect of the compound on IFN-α secretion from murine bone marrow-derived plasmacytoid dendritic cells (BM-pDCs) following viral stimulation.[1][5]
Materials:
-
Murine BM-pDCs
-
Complete RPMI 1640 medium
-
This compound stock solution (10 mM in DMSO)
-
Stimulating agent: Modified Vaccinia virus Ankara (MVA), Vesicular Stomatitis Virus (VSV), or CpG 2216
-
96-well cell culture plates
-
Mouse IFN-α ELISA kit
Methodology:
-
Cell Seeding: Seed BM-pDCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test for IC₅₀ determination would be from 0.1 µM to 30 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Pre-treatment: Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells. Incubate the plate for 1-2 hours at 37°C.
-
Stimulation: Add 50 µL of the stimulating agent (e.g., MVA at a pre-determined MOI) to each well. Also include an unstimulated control group. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1][15]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of IFN-α in the supernatant using a commercial ELISA kit according to the manufacturer’s instructions.
-
Data Analysis: Plot the IFN-α concentration against the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
Protocol 3: Analysis of IFNAR Signaling Inhibition by Western Blot
This protocol assesses the inhibitor's ability to block IFN-α-induced phosphorylation of STAT1, a key downstream event in the signaling pathway.
Materials:
-
A cell line responsive to human IFN-α (e.g., HeLa, A549)
-
Complete DMEM or appropriate culture medium
-
Recombinant human IFN-α
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and grow until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound (e.g., at 1x, 2x, and 5x the IC₅₀, such as 10, 20, 40 µM) or vehicle control (DMSO) for 1-2 hours.
-
IFN-α Stimulation: Stimulate the cells by adding recombinant human IFN-α to a final concentration of 1000 IU/mL for 15-30 minutes. Include a non-stimulated control well.
-
Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-STAT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total-STAT1 antibody as a loading control.
-
-
Analysis: Compare the levels of phosphorylated STAT1 in the inhibitor-treated samples to the IFN-α stimulated control. A reduction in the p-STAT1 signal indicates successful inhibition of the IFNAR signaling pathway.
In Vivo Applications
Example In Vivo Formulations (for reference only): [15][18]
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.
-
Formulation 2: 10% DMSO, 90% corn oil.
These formulations aim to achieve a clear solution with a solubility of at least 2.08 mg/mL (6.59 mM).[15][18] The final preparation method involves adding each solvent sequentially with thorough mixing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. IFN-α/IFNAR-IN-1 hydrochloride|CAS 2070014-98-9 (free base: 844882-93-5)|DC Chemicals [dcchemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | IFNAR | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Interferon-alpha/beta receptor - Wikipedia [en.wikipedia.org]
- 10. Interferon-alpha (IFN-α) Assay Assay | Quanterix [quanterix.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Phosphorylated interferon-alpha receptor 1 subunit (IFNaR1) acts as a docking site for the latent form of the 113 kDa STAT2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylated interferon-alpha receptor 1 subunit (IFNaR1) acts as a docking site for the latent form of the 113 kDa STAT2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopioneer.com.tw [biopioneer.com.tw]
- 16. glpbio.com [glpbio.com]
- 17. IFN-α/IFNAR-IN-1 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Utilizing IFN alpha-IFNAR-IN-1 in Modified Vaccinia virus Ankara (MVA) Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified Vaccinia virus Ankara (MVA) is a highly attenuated, replication-deficient strain of vaccinia virus that serves as a potent vaccine vector against various infectious diseases and cancer. A key aspect of MVA's immunogenicity is its ability to induce a robust type I interferon (IFN) response, primarily through the cGAS/STING cytosolic DNA sensing pathway. This response, while crucial for initiating an antiviral state, can also influence the dynamics of viral replication and the subsequent adaptive immune response. IFN alpha-IFNAR-IN-1 is a nonpeptidic, low-molecular-weight inhibitor that specifically disrupts the interaction between IFN-α and its receptor, IFNAR. This allows for the precise investigation of the role of the IFN-α signaling axis in MVA infection models. These application notes provide detailed protocols for utilizing IFN alpha-IFNAR-IN-1 to study its impact on MVA-induced immune responses and potentially on viral gene expression and replication.
Mechanism of Action
IFN alpha-IFNAR-IN-1 is a small molecule inhibitor that prevents the binding of type I interferons, specifically IFN-α, to the IFNAR1 subunit of the type I interferon receptor. This blockade inhibits the subsequent activation of the JAK-STAT signaling pathway, preventing the transcription of interferon-stimulated genes (ISGs) that are critical for establishing an antiviral state. In the context of MVA infection, this inhibitor can be used to dissect the specific contributions of the IFN-α feedback loop to the overall immune response and its effect on the virus.
Data Presentation
While direct quantitative data on the effect of IFN alpha-IFNAR-IN-1 on MVA viral titers is not extensively available in the public domain, the following table illustrates the expected outcomes based on its known mechanism of action. Researchers using the provided protocols would generate data to populate such a table.
| Treatment Group | IFN-α Concentration (pg/mL) | MVA Viral Titer (PFU/mL) | Cell Viability (%) |
| Mock Infected | Below Limit of Detection | 0 | 100 |
| MVA Infected (Vehicle Control) | e.g., 800 ± 75 | e.g., 5 x 10^5 ± 1.2 x 10^5 | e.g., 85 ± 5 |
| MVA Infected + IFN alpha-IFNAR-IN-1 (2 µM) | e.g., 450 ± 50 | Expected to be similar or slightly higher | e.g., 88 ± 4 |
| MVA Infected + IFN alpha-IFNAR-IN-1 (8 µM) | e.g., 150 ± 30 | Expected to be similar or slightly higher | e.g., 90 ± 5 |
| MVA Infected + IFN alpha-IFNAR-IN-1 (18 µM) | Below Limit of Detection | Expected to be similar or slightly higher | e.g., 92 ± 3 |
Note: The viral titer is expected to be largely unaffected in replication-deficient MVA strains in most mammalian cells, but inhibition of the IFN response might lead to more robust viral gene expression. Cell viability is expected to be minimally affected by the inhibitor itself.
Mandatory Visualizations
Caption: IFN-α signaling pathway initiated by MVA infection and the point of inhibition by IFN alpha-IFNAR-IN-1.
Caption: General experimental workflow for studying the effects of IFN alpha-IFNAR-IN-1 on MVA infection.
Experimental Protocols
Preparation of IFN alpha-IFNAR-IN-1
IFN alpha-IFNAR-IN-1 hydrochloride is soluble in DMSO.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. For example, for a 10 mM stock of this compound (MW: 315.86 g/mol ), dissolve 3.16 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
In Vitro MVA Infection Model using Dendritic Cells
This protocol describes the infection of bone marrow-derived dendritic cells (BMDCs), a relevant cell type for studying MVA immunobiology.
-
Cell Culture: Culture murine BMDCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL GM-CSF.
-
Cell Seeding: Seed BMDCs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: On the day of infection, replace the medium with fresh medium containing the desired concentration of IFN alpha-IFNAR-IN-1 or a vehicle control (DMSO at the same final concentration). An IC50 of 2-8 µM has been reported for inhibiting MVA-induced IFN-α responses in murine pDC cultures.[1][2][3][4][5][6] A concentration of 18 µM has been shown to specifically inhibit MVA-induced IFN-α responses.[3][6] Incubate for 1-2 hours.
-
MVA Infection: Infect the cells with MVA at a multiplicity of infection (MOI) of 10.
-
Incubation: Incubate the infected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for IFN-α quantification and the cell lysate for viral titration.
Quantification of IFN-α by ELISA
-
Sample Preparation: Centrifuge the collected cell culture supernatants at 1,000 x g for 20 minutes to remove cell debris.
-
ELISA Procedure: Use a commercially available mouse IFN-α ELISA kit and follow the manufacturer's instructions. A general procedure is as follows:
-
Add standards and samples to the pre-coated microplate wells.
-
Incubate to allow IFN-α to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-mouse IFN-α antibody.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-α in the experimental samples.
MVA Viral Titration by Plaque Assay
Since MVA is replication-deficient in most mammalian cells, viral titers are typically determined in permissive cells like chicken embryo fibroblasts (CEFs) or BHK-21 cells.
-
Cell Seeding: Seed CEFs or BHK-21 cells in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the collected cell lysates in serum-free medium.
-
Infection: Remove the medium from the cell monolayers and infect with 200 µL of each viral dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 2x MEM containing 4% FBS and mixed 1:1 with 1.6% carboxymethylcellulose).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until plaques are visible.
-
Plaque Visualization:
-
Crystal Violet Staining: Aspirate the overlay, fix the cells with 10% formalin for 20 minutes, and then stain with 0.1% crystal violet solution for 15 minutes. Gently wash with water and allow the plates to dry.
-
Immunostaining: For cell types where plaques are not easily visible, fix the cells with a cold methanol/acetone mixture and stain with a primary antibody against a vaccinia virus antigen, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.
-
-
Plaque Counting: Count the number of plaques at a dilution that yields a countable number (typically 10-100 plaques per well).
-
Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of IFN alpha-IFNAR-IN-1 or the cytopathic effect of MVA infection, a cell viability assay can be performed.
-
Experimental Setup: Seed cells in a 96-well plate and treat with the inhibitor and/or infect with MVA as described in Protocol 2.
-
MTT Reagent Addition: After the 24-hour incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Conclusion
The use of IFN alpha-IFNAR-IN-1 in MVA infection models provides a valuable tool for dissecting the role of the IFN-α signaling pathway in the innate immune response to this important vaccine vector. The protocols outlined above provide a framework for conducting these studies in a reproducible and quantitative manner. By measuring IFN-α production, viral titers, and cell viability, researchers can gain a deeper understanding of the complex interplay between MVA and the host immune system, which can inform the design of more effective MVA-based vaccines and therapeutics.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Modified Vaccinia Virus Ankara Induces Toll-Like Receptor-Independent Type I Interferon Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: IFN alpha-IFNAR-IN-1 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IFN alpha-IFNAR-IN-1 hydrochloride. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nonpeptidic, small molecule inhibitor.[1][2][3][4][5] It functions by specifically targeting and disrupting the protein-protein interaction between interferon-alpha (IFN-α) and its receptor, the interferon-alpha/beta receptor (IFNAR).[1][6] This blockage inhibits the initiation of IFN-α signaling pathways, which are crucial for antiviral and immune responses.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvents for dissolving this compound are DMSO and DMF.[6] Some suppliers also report solubility in water and ethanol, though to a lesser extent than in DMSO.[2][4] It is crucial to use fresh, high-purity solvents to achieve the best results.
Q3: What is the recommended storage condition for the solid compound and its solutions?
A3: The solid (powder) form of this compound should be stored at -20°C for long-term stability (up to 2-3 years).[1][4] Stock solutions in DMSO can be stored at -80°C for up to 6 months to a year, or at -20°C for up to 1 month.[1][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[7][8]
Q4: Is the hydrochloride salt form advantageous over the free base form?
A4: Yes, the hydrochloride salt form of a compound generally offers enhanced water solubility and stability compared to its free base counterpart, while exhibiting comparable biological activity at equivalent molar concentrations.[3]
Troubleshooting Guide
Issue 1: Difficulty in dissolving the compound.
-
Question: I am having trouble dissolving the this compound powder. What can I do?
-
Answer:
-
Increase Mechanical Agitation: Vortex the solution for a longer duration.
-
Apply Sonication: Use an ultrasonic bath to aid dissolution.[2][7][9] This is a commonly recommended technique to break up any clumps and enhance solubility.
-
Gentle Warming: Gently warm the solution to 37°C.[7] Be cautious with this method and monitor the solution closely to avoid any potential degradation of the compound.
-
Use Fresh Solvent: Ensure you are using anhydrous, high-purity DMSO. Moisture-absorbing DMSO can reduce the solubility of the compound.[4]
-
Issue 2: Precipitate formation in the stock solution upon storage.
-
Question: My this compound stock solution in DMSO showed precipitation after being stored at -20°C. Is it still usable?
-
Answer:
-
Precipitation can occur if the concentration of the compound exceeds its solubility limit at a lower temperature. Before use, bring the vial to room temperature and try to redissolve the precipitate by vortexing or sonication. If the precipitate fully redissolves and the solution is clear, it can likely still be used. However, if the precipitate does not go back into solution, it is recommended to prepare a fresh stock solution. To avoid this in the future, consider preparing a slightly more dilute stock solution or storing it at -80°C for better long-term stability.
-
Issue 3: Inconsistent experimental results.
-
Question: I am observing variability in my experimental results when using this compound. What could be the cause?
-
Answer:
-
Solution Integrity: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[7][8] It is best practice to use freshly prepared dilutions for your experiments.
-
pH of Media: The pH of your cell culture media or assay buffer could potentially affect the compound's activity and solubility. Ensure consistent pH across all your experiments.
-
Compound Purity: Verify the purity of the compound from the supplier's certificate of analysis.
-
Experimental Protocol: Review your experimental protocol for any potential inconsistencies in incubation times, cell densities, or reagent concentrations.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | 30 mg/mL | [6] |
| DMSO | 100 mg/mL (with sonication) | [2] |
| DMSO | 63 mg/mL | [4] |
| DMSO | 95 mg/mL (with sonication) | [9] |
| DMF | 20 mg/mL | [6] |
| Water | 16.67 mg/mL (with sonication) | [2] |
| Water | 8 mg/mL | [4] |
| Water | 16 mg/mL (with sonication) | [9] |
| Ethanol | 63 mg/mL | [4] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Powder | -20°C | 2 years | [1] |
| Powder | -20°C | 3 years | [4] |
| In DMSO | 4°C | 2 weeks | [1] |
| In DMSO | -80°C | 6 months | [1] |
| In Solvent | -80°C | 1 year | [4] |
| In Solvent | -20°C | 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is approximately 315.86 g/mol .[1][2] To prepare 1 mL of a 10 mM stock solution, you will need 3.1586 mg of the compound.
-
Weigh the compound: Carefully weigh out the calculated mass of the this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[2][9]
-
Store the solution: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage.[1][4]
Visualizations
Caption: Inhibition of the IFN-α signaling pathway by this compound.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
- 1. IFN-α/IFNAR-IN-1 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | IFNAR | TargetMol [targetmol.com]
Technical Support Center: IFN alpha-IFNAR-IN-1 Hydrochloride
This technical support guide provides essential information for researchers and scientists using IFN alpha-IFNAR-IN-1 hydrochloride, focusing on its stability and handling in DMSO.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound in DMSO?
A: To prepare a stock solution, add the appropriate volume of fresh, anhydrous DMSO to your vial of this compound. Vortex or sonicate the solution to ensure it has fully dissolved.[1][2] For higher concentrations, gentle warming to 37°C and ultrasonication may be necessary to achieve complete dissolution.[3] It is crucial to use fresh DMSO, as absorbed moisture can reduce the compound's solubility.[4]
Q2: What is the maximum solubility of this compound in DMSO?
A: The reported solubility of this compound in DMSO varies between different suppliers, but it is generally high. Reported values range from 30 mg/mL to 125 mg/mL.[1][2][3][4][5] Please refer to the manufacturer's product-specific datasheet for the most accurate information.
Q3: What are the recommended storage conditions for the DMSO stock solution?
A: For long-term storage, the DMSO stock solution should be stored at -80°C, where it can be stable for up to two years.[1][6][7] For short-term storage, -20°C is acceptable for periods ranging from one month to one year.[3][7] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Q4: How long is the powdered (solid) form of the compound stable?
A: When stored as a powder at -20°C and protected from moisture, this compound is stable for at least three to four years.[1][5]
Q5: Are there any signs of degradation I should look for in my DMSO stock solution?
A: Visual signs of degradation can include color changes in the solution or the appearance of precipitate upon thawing. If you observe any particulates that do not redissolve with gentle warming and vortexing, the solution may be compromised. For a more definitive assessment, analytical methods like HPLC can be used to check the purity of the compound over time.
Q6: Is the hydrochloride salt form more stable than the free base?
A: Yes, the hydrochloride salt form of a compound generally offers enhanced water solubility and stability compared to its free base form.[8]
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in DMSO.
-
Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution: Try gently warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[3] Ensure you are using fresh, anhydrous DMSO, as its hygroscopic nature can lead to reduced solubility of the compound.[4]
Issue 2: I see a precipitate in my stock solution after thawing it.
-
Cause: This could be due to the compound crashing out of solution at low temperatures or potential degradation.
-
Solution: First, try to redissolve the precipitate by warming the vial to 37°C and vortexing thoroughly. If the precipitate remains, the solution's integrity may be compromised. It is best practice to prepare fresh stock solutions if solubility issues persist. To prevent this, ensure you do not exceed the recommended solubility limit when preparing the stock and always store it in aliquots.
Issue 3: My experimental results are inconsistent when using older stock solutions.
-
Cause: Inconsistent results can be a sign of compound degradation. While stable for extended periods when stored correctly, factors like repeated freeze-thaw cycles or prolonged storage at -20°C (instead of -80°C) can affect the compound's efficacy.
-
Solution: If you suspect degradation, it is recommended to prepare a fresh stock solution from the powdered compound. For critical experiments, consider running a quality control check (e.g., via HPLC) on your older stock solution to confirm its purity and concentration.
Data Presentation
Solubility and Storage Stability Summary
| Parameter | Solvent | Value | Storage Temperature | Duration | Source(s) |
| Solubility | DMSO | 30 mg/mL | N/A | N/A | [5] |
| DMSO | 50 mg/mL | N/A | N/A | ||
| DMSO | 63 mg/mL (199.45 mM) | N/A | N/A | [4] | |
| DMSO | 95 mg/mL (300.77 mM) | N/A | N/A | [1] | |
| DMSO | 125 mg/mL (395.74 mM) | N/A | N/A | [3] | |
| Stability (Powder) | N/A | ≥ 98% Purity | -20°C | ≥ 4 years | [5] |
| Stability (In Solvent) | DMSO | Stable | -80°C | 1 - 2 years | [1][6][7] |
| DMSO | Stable | -20°C | 1 month - 1 year | [3][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Required Mass: this compound has a molecular weight of approximately 315.86 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 315.86 g/mol * 1000 mg/g = 3.1586 mg
-
-
Weigh Compound: Carefully weigh out 3.16 mg of the powdered compound.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the vial containing the powder.
-
Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes. If necessary, place the vial in an ultrasonic water bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the solution into smaller, single-use volumes in appropriate vials. Store these aliquots at -80°C for long-term use.
Protocol 2: Assessing Compound Stability in DMSO via HPLC
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Immediately dilute a sample of this stock solution to an appropriate concentration for HPLC analysis.
-
Run the sample on a calibrated HPLC system with a suitable method (e.g., C18 column, gradient elution with acetonitrile/water).
-
Record the peak area and retention time. This will serve as your baseline (100% purity).
-
-
Sample Storage:
-
Store aliquots of the stock solution under the conditions you wish to test (e.g., -20°C, -80°C, room temperature, repeated freeze-thaw cycles).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.
-
Thaw the sample completely and vortex to ensure homogeneity.
-
Prepare a dilution for HPLC analysis identical to the T=0 sample.
-
Analyze the sample using the same HPLC method.
-
-
Data Analysis:
-
Compare the peak area of the main compound at each time point to the T=0 peak area.
-
Calculate the percentage of the compound remaining. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Mandatory Visualizations
Caption: IFN-alpha signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of a compound in DMSO.
References
- 1. This compound | IFNAR | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. IFN-α/IFNAR-IN-1 hydrochloride|2070014-98-9|MSDS [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
reducing cytotoxicity of IFN alpha-IFNAR-IN-1 hydrochloride in vitro
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering cytotoxicity with IFN alpha-IFNAR-IN-1 hydrochloride in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonpeptidic, small-molecule inhibitor designed to block the protein-protein interaction between Interferon-alpha (IFN-α) and its receptor, IFNAR.[1][2][3][4] By preventing IFN-α from binding to IFNAR, it effectively inhibits the downstream signaling cascade, primarily the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[5][6][7] This pathway is crucial for inducing the expression of hundreds of interferon-stimulated genes (ISGs) that mediate antiviral, antiproliferative, and immunomodulatory responses.[8]
| Property | Description |
| Compound Type | Small-molecule inhibitor |
| Target | Protein-protein interaction between IFN-α and IFNAR |
| Mechanism | Prevents IFN-α binding to IFNAR, inhibiting JAK-STAT signaling |
| Reported IC50 | 2-8 µM for inhibiting MVA-induced IFN-α responses in murine pDC cultures[1][3][4][9] |
| Primary Pathway | Type I Interferon Signaling[6] |
Q2: Why am I observing high cytotoxicity in my cell line with this inhibitor?
Observing cytotoxicity is not uncommon when working with small-molecule inhibitors. The reasons can be broadly categorized:
-
On-Target Effects: The intended biological pathway, when inhibited, may lead to cell death in certain cell lines. The IFN pathway itself has antiproliferative effects, and its modulation can impact cell survival.[6][8]
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides the intended IFN-α/IFNAR interface, leading to unintended toxicity. This is a common challenge in drug development.[10]
-
Compound-Specific Issues: The physicochemical properties of the compound, such as solubility, can be a source of cytotoxicity. Poor solubility can lead to compound precipitation or aggregation, which can be toxic to cells.[3]
-
Experimental Conditions: Factors such as cell line sensitivity, inhibitor concentration, exposure duration, and solvent concentration (e.g., DMSO) can significantly contribute to observed cytotoxicity.[11]
Q3: What are the immediate first steps to troubleshoot unexpected cytotoxicity?
If you observe higher-than-expected cytotoxicity, consider these initial steps:
-
Verify Concentration: Double-check all calculations for dilutions and final concentrations. A simple calculation error is a common source of unexpected results.
-
Run a Solvent Control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is not toxic to your cells. Run a vehicle-only control at the highest concentration used in your experiment.
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations (e.g., from nanomolar to high micromolar) to determine the precise IC50 (or EC50) for cytotoxicity in your specific cell model.
-
Reduce Incubation Time: Shorten the duration of exposure. Some cytotoxic effects are time-dependent. An initial 24-hour incubation is common, but you may need to reduce it to 12, 8, or even 4 hours.[12]
In-Depth Troubleshooting Guide
Q4: My cell viability is extremely low even at concentrations near the reported IC50. What's wrong?
This issue often points to either high sensitivity of the cell line or problems with the experimental setup.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Solvent Toxicity | Run a dose-response curve for your solvent (e.g., DMSO). Keep the final concentration below 0.5% if possible. | High concentrations of solvents can disrupt cell membranes and cause cytotoxicity, confounding the results of the inhibitor. |
| Compound Instability/Precipitation | Visually inspect the media in your wells for any signs of precipitation after adding the compound. Check the solubility data for your specific batch.[3] | An insoluble compound cannot exert its biological effect accurately and may cause physical stress or toxicity to the cells. |
| Cell Line Hypersensitivity | Test the inhibitor on a different, more robust cell line known to be responsive to the IFN pathway to see if the effect is cell-type specific. | Different cell lines have varying sensitivities to drugs due to differences in metabolism, membrane transporters, or pathway dependencies. |
| Incorrect Assay Choice | The MTT assay measures metabolic activity, which can be affected without causing cell death.[12] Use a secondary assay that measures membrane integrity, like an LDH release assay, to confirm cell death. | A compound might reduce metabolic activity (and thus the MTT signal) without killing the cell. Orthogonal assays provide a more complete picture.[13] |
Q5: How can I determine if the cell death is due to apoptosis or necrosis?
Differentiating the mechanism of cell death is crucial. Apoptosis is a programmed, controlled process, while necrosis is typically an uncontrolled response to acute injury.
Caption: Canonical IFN-α signaling pathway inhibited by the compound.
-
Apoptosis Assay: Use an assay that measures the activity of executioner caspases, such as Caspase-3 and Caspase-7. These are hallmarks of apoptosis.[14] A luminogenic or fluorogenic assay using a DEVD peptide substrate is a common method.[15][16]
-
Necrosis Assay: Measure the release of lactate dehydrogenase (LDH) from cells into the culture medium. LDH is a cytosolic enzyme that is only released when the cell membrane has been compromised, a key feature of necrosis.[17]
-
Flow Cytometry: For a more detailed analysis, use Annexin V and Propidium Iodide (PI) staining.
-
Annexin V+/PI-: Early apoptotic cells.
-
Annexin V+/PI+: Late apoptotic or necrotic cells.
-
Annexin V-/PI+: Necrotic cells.
-
| Assay Type | Principle | Measures | Primary Indication |
| MTT / Resazurin | Reduction of tetrazolium salt by mitochondrial dehydrogenases[18][19][20] | Metabolic Activity | General Cell Viability/Proliferation |
| Caspase-3/7 Glo | Cleavage of a specific substrate by active caspases, producing a signal[14][21] | Caspase-3/7 Activity | Apoptosis |
| LDH Release | Measurement of LDH enzyme activity in the culture supernatant[17] | Membrane Integrity | Necrosis / Lysis |
| Annexin V / PI | Annexin V binds to phosphatidylserine on the outer membrane; PI stains DNA of membrane-compromised cells | Phosphatidylserine exposure and membrane permeability | Differentiates Apoptosis and Necrosis |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies to assess cell viability based on metabolic activity.[18][22][23]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution: e.g., DMSO or 0.01 M HCl in 10% SDS solution.
-
Your cell line of interest and complete culture medium.
-
This compound stock solution.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include "cells only" (positive control) and "medium only" (blank) wells. Also, include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[20]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[18]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Abs_sample / Abs_vehicle_control) * 100.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol outlines a method to specifically quantify apoptosis by measuring the activity of key executioner caspases.[14][21]
Materials:
-
Opaque-walled 96-well plates (white plates are best for luminescence).[14]
-
Luminescent caspase-3/7 assay kit (containing a proluminescent substrate like Z-DEVD-aminoluciferin and a stabilized luciferase).
-
Your cell line of interest and complete culture medium.
-
This compound stock solution.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the inhibitor in an opaque-walled 96-well plate as described in steps 1-2 of the MTT protocol. Use a volume of 100 µL per well.
-
Incubation: Incubate for the desired period. Note that caspase activation is an earlier event in apoptosis than loss of metabolic activity, so shorter incubation times may be appropriate.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This typically involves mixing a buffer with the lyophilized substrate.
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes. This ensures consistent enzyme kinetics across the plate.[14]
-
Reagent Addition: Add a volume of the prepared caspase reagent equal to the volume of medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation and Lysis: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light. The lytic agent in the reagent will lyse the cells and allow the caspase enzyme to cleave the substrate.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence from the "medium only" blank wells. The resulting relative light units (RLU) are proportional to the amount of caspase-3/7 activity. Results are often presented as fold-change over the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. IFN alpha-IFNAR-IN-1 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. What are IFNAR agonists and how do they work? [synapse.patsnap.com]
- 8. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Video: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model [jove.com]
- 17. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting IFN-alpha Inhibition Assay Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Interferon-alpha (IFN-alpha) inhibition assays.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during IFN-alpha inhibition assays, providing potential causes and solutions in a question-and-answer format.
Q1: Why is there high background in my no-inhibitor/no-IFN-alpha control wells?
High background can obscure the specific signal and reduce the assay window. Potential causes include:
-
Cell Health and Contamination: Unhealthy or contaminated cells can lead to inconsistent responses. Regularly test for mycoplasma contamination and ensure cells are in the logarithmic growth phase.[1]
-
Reagent Contamination: Buffers, media, or other reagents may be contaminated. Use fresh, sterile reagents.[2]
-
Insufficient Washing: Inadequate washing can leave residual reagents that contribute to background signal. Ensure thorough but gentle washing steps.[3][4]
-
Inadequate Blocking (ELISA/Luminex): Incomplete blocking of non-specific binding sites on the plate can lead to high background. Optimize blocking buffer composition and incubation time.[3]
-
Reporter Gene "Leaking" (Reporter Assays): Some reporter gene constructs may have a basal level of expression. Ensure the chosen reporter has a low intrinsic activity or normalize data to a non-stimulated control.[1]
Q2: Why is the signal in my positive control (IFN-alpha alone) weak or absent?
A weak or absent positive control signal indicates a problem with the assay's ability to detect IFN-alpha activity. Consider the following:
-
IFN-alpha Reagent Inactivity: The IFN-alpha standard or sample may have degraded. Use a fresh aliquot and ensure proper storage conditions.
-
Incorrect Reagent Concentration: Suboptimal concentrations of antibodies, substrate, or other detection reagents can lead to a weak signal. Titrate reagents to determine their optimal working concentrations.[5]
-
Suboptimal Incubation Times: Incubation times that are too short may not allow for a sufficient biological response or signal development. Optimize incubation periods for each step of the assay.[5]
-
Cell Line Insensitivity: The cell line used may not be sufficiently responsive to IFN-alpha. Ensure the cell line is known to be sensitive to IFN-alpha and that the passage number is low.
-
Incorrect Assay Setup: Verify all reagents were added in the correct order and that the plate reader settings are appropriate for the assay.[5]
Q3: My assay results show high inter-assay or intra-assay variability. What are the likely causes and how can I reduce it?
-
Pipetting Inconsistency: Inaccurate or inconsistent pipetting is a major source of variability. Ensure pipettes are calibrated and use proper pipetting techniques.[6]
-
Cell Seeding Density: Uneven cell seeding can lead to significant well-to-well differences. Ensure a homogenous cell suspension and use a consistent seeding protocol.
-
Edge Effects: Wells on the edge of the plate are more susceptible to evaporation and temperature fluctuations, leading to variability. Avoid using the outer wells or fill them with media to create a humidity barrier.
-
Inconsistent Incubation Conditions: Variations in temperature and CO2 levels can affect cell health and response. Ensure the incubator provides a stable and uniform environment.
-
Reagent Preparation: Inconsistent reagent preparation can introduce variability. Prepare master mixes of reagents to be added to all wells.[6]
Q4: My dose-response curve is flat or has a very shallow slope. What does this indicate?
A flat or shallow dose-response curve suggests a problem with the dynamic range of the assay. Possible reasons include:
-
Incorrect Dilution Series: The concentration range of the inhibitor or IFN-alpha may not be appropriate to capture the full dose-response. Widen the range of dilutions.
-
Assay Saturation: The signal may be saturated at higher concentrations of IFN-alpha or low concentrations of the inhibitor. Reduce the concentration of the positive control or the top concentration of the inhibitor.
-
Low Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes in IFN-alpha inhibition. Consider using a more sensitive assay format or optimizing reagent concentrations.
-
Inactive Inhibitor: The test compound may not be an effective inhibitor of the IFN-alpha pathway.
Data Presentation: Quantitative Assay Acceptance Criteria
The following table provides general guidelines for acceptable quantitative parameters in IFN-alpha inhibition assays. These values may need to be optimized for specific assay formats and experimental goals.
| Parameter | Assay Type | Recommended Range | Notes |
| Intra-assay Coefficient of Variation (CV) | All | < 10% | Reflects the precision of replicates within a single assay plate. |
| Inter-assay Coefficient of Variation (CV) | All | < 15% | Indicates the reproducibility of the assay across different experiments. |
| Signal-to-Background (S/B) Ratio | Reporter Gene, ELISA | ≥ 3 | A higher ratio indicates a more robust assay with a larger dynamic range. |
| Z'-Factor | High-Throughput Screening (HTS) | 0.4 - 1.0 | A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. A value between 0 and 0.5 may be acceptable for complex biological assays.[7] |
| Cell Viability (in Cell Control Wells) | Cytopathic Effect (CPE) | > 90% | Ensures that the cells are healthy and that any observed cell death is due to the virus. |
| Viral Titer (in Virus Control Wells) | Cytopathic Effect (CPE) | Should cause >95% cell death | Ensures a sufficient challenge to observe the protective effects of IFN-alpha.[8] |
Experimental Protocols
This section provides a detailed methodology for a common IFN-alpha inhibition assay format.
Detailed Protocol: IFN-alpha Cytopathic Effect (CPE) Inhibition Assay using A549 cells and EMCV
This protocol describes the measurement of IFN-alpha activity and its inhibition by a test compound based on the protection of A549 cells from the cytopathic effect of Encephalomyocarditis virus (EMCV).[9][10]
Materials:
-
A549 cells (ATCC® CCL-185™)
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
Trypsin-EDTA
-
Recombinant Human IFN-alpha standard
-
Test inhibitor compound
-
Encephalomyocarditis virus (EMCV)
-
96-well flat-bottom tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest A549 cells that are in a logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.[9][10]
-
-
Preparation of IFN-alpha and Inhibitor Dilutions:
-
Prepare a serial dilution of the IFN-alpha standard in complete growth medium. The starting concentration should be approximately 1000 IU/mL.
-
Prepare a serial dilution of the test inhibitor in complete growth medium containing a fixed, sub-maximal concentration of IFN-alpha (e.g., the EC80 concentration, determined in a preliminary experiment).
-
Include appropriate controls:
-
Cell Control: Medium only (no IFN-alpha, no virus, no inhibitor).
-
Virus Control: Medium with IFN-alpha diluent (no IFN-alpha, no inhibitor).
-
IFN-alpha Control: Medium with IFN-alpha (no inhibitor).
-
Inhibitor Control: Medium with the highest concentration of inhibitor (no IFN-alpha).
-
-
-
Treatment of Cells:
-
Viral Infection:
-
Prepare a dilution of EMCV in complete growth medium that is known to cause 100% cell death within 40-56 hours.[9][10]
-
Add 50 µL of the diluted virus to all wells except the "Cell Control" wells. Add 50 µL of medium to the "Cell Control" wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 40-56 hours, or until 100% cytopathic effect is observed in the "Virus Control" wells.[9][10]
-
-
Staining and Quantification:
-
Carefully aspirate the medium from all wells.
-
Gently wash the wells twice with PBS.
-
Add 100 µL of Crystal Violet staining solution to each well and incubate for 10-15 minutes at room temperature.
-
Gently wash the wells with tap water until the excess stain is removed.[9][10]
-
Allow the plate to air dry completely.
-
Add 100 µL of methanol to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the "Cell Control" (100% viability) and "Virus Control" (0% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
IFN-alpha Signaling Pathway
This diagram illustrates the canonical JAK-STAT signaling pathway activated by IFN-alpha, leading to the expression of interferon-stimulated genes (ISGs) and an antiviral response.
Caption: IFN-alpha Signaling Pathway
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot common issues in IFN-alpha inhibition assays.
Caption: Troubleshooting Workflow
References
- 1. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. biocompare.com [biocompare.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. goldbio.com [goldbio.com]
- 7. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 8. pblassaysci.com [pblassaysci.com]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. pblassaysci.com [pblassaysci.com]
Technical Support Center: Navigating Experiments with IFNAR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered when working with IFNAR (Type I Interferon Alpha and Beta Receptor) inhibitors. Our goal is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for IFNAR inhibitors?
A1: IFNAR inhibitors primarily function through two main mechanisms:
-
Blocking ligand binding: Many inhibitors are monoclonal antibodies that bind to one of the IFNAR subunits (typically IFNAR1 or IFNAR2), physically preventing the binding of Type I interferons (IFN-α and IFN-β). An example of this is anifrolumab, which targets IFNAR1.[]
-
Inhibiting downstream signaling: Another class of inhibitors, such as JAK (Janus kinase) inhibitors, targets kinases like JAK1 and TYK2 that are crucial for signal transduction immediately downstream of the IFNAR.[][2] By inhibiting these kinases, the phosphorylation of STAT proteins is prevented, thereby blocking the entire signaling cascade.
Q2: How do I choose the right IFNAR inhibitor for my experiment?
A2: The choice of inhibitor depends on your specific experimental goals:
-
For direct and specific blockade of the IFNAR, monoclonal antibodies against IFNAR1 or IFNAR2 are recommended.
-
If you are interested in the broader effects of inhibiting the IFN-I signaling pathway, JAK inhibitors can be effective. However, be aware that JAKs are involved in signaling pathways for other cytokines, which could lead to off-target effects.[2]
Q3: What are common causes of inconsistent results in my cell-based assays with IFNAR inhibitors?
A3: Inconsistent results can arise from several factors:
-
Cell line variability: Different cell lines can express varying levels of IFNAR1 and IFNAR2, which can alter their responsiveness to both interferons and their inhibitors.[3]
-
Inhibitor concentration: Using a suboptimal concentration of the inhibitor can lead to incomplete blockade or off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell passage number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, potentially altering their response to IFNAR signaling.
-
Mycoplasma contamination: Mycoplasma can modulate the immune response of cells, leading to unreliable results. Regular testing for mycoplasma is essential.
Q4: How can I confirm that my IFNAR inhibitor is working effectively?
A4: You can verify the inhibitor's efficacy through several methods:
-
Western Blotting: Assess the phosphorylation status of downstream signaling molecules like STAT1 and STAT2. A successful inhibition will result in a significant reduction in phosphorylated STAT proteins upon IFN stimulation.
-
Flow Cytometry: Similar to Western Blotting, you can use flow cytometry to detect intracellular phosphorylated STAT1.[4] This method allows for the analysis of specific cell populations within a mixed culture.
-
Reporter Assays: Utilize a reporter cell line that expresses a reporter gene (e.g., luciferase or GFP) under the control of an IFN-stimulated response element (ISRE).[5][6] Effective inhibition will lead to a decrease in reporter gene expression.
-
Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of well-established interferon-stimulated genes (ISGs) like OAS1 or ISG15. A potent inhibitor will suppress the upregulation of these genes in the presence of Type I interferons.[7]
Troubleshooting Guides
Problem 1: High variability in replicate wells of a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| "Edge effects" in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent inhibitor concentration | Prepare a master mix of the inhibitor at the final desired concentration to add to all relevant wells, rather than adding small volumes to individual wells. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use reverse pipetting. |
Problem 2: The IFNAR inhibitor shows lower-than-expected potency.
| Potential Cause | Troubleshooting Step |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the IC50 of the inhibitor in your specific cell line and assay conditions.[8][9] |
| Inhibitor degradation | Check the storage conditions and expiration date of the inhibitor. Aliquot the inhibitor upon receipt to avoid multiple freeze-thaw cycles. |
| High receptor expression | Your cell line may express very high levels of IFNAR, requiring a higher concentration of the inhibitor for effective blockade. Quantify receptor expression via flow cytometry or Western blot.[10][11] |
| Presence of endogenous IFNs | The cell culture itself might be producing low levels of interferons, which can interfere with the assay. Wash cells thoroughly before adding the inhibitor and IFN stimulus. |
Problem 3: Unexpected or off-target effects are observed.
| Potential Cause | Troubleshooting Step |
| Inhibitor is not specific | If using a broad-spectrum inhibitor like a JAK inhibitor, consider that other cytokine pathways may be affected. Use a more specific monoclonal antibody against IFNAR to confirm that the observed effect is due to IFNAR blockade. |
| High inhibitor concentration | High concentrations of any compound can lead to non-specific effects. Use the lowest effective concentration determined from your dose-response curve. |
| Contaminants in the inhibitor stock | Ensure the purity of your inhibitor. If possible, obtain the inhibitor from a reputable source and consider having its identity and purity confirmed. |
| Retroactivity in signaling pathways | Inhibition of a downstream kinase can sometimes lead to feedback and activation of other pathways.[12] This is a complex issue that may require pathway analysis tools to investigate. |
Data Presentation
Table 1: Comparison of IFNAR Inhibitor Types
| Inhibitor Type | Mechanism of Action | Specificity | Potential for Off-Target Effects | Examples |
| Monoclonal Antibody | Blocks ligand binding to IFNAR subunits | High | Low | Anifrolumab, MAR1-5A3[][13] |
| JAK Inhibitor | Inhibits downstream JAK kinase activity | Moderate to Low | High (affects other cytokine pathways) | Ruxolitinib, Baricitinib[2][14] |
| Small Molecule Inhibitor | Binds to IFN-α to prevent receptor interaction | High for the specific interaction | Moderate | IFN alpha-IFNAR-IN-1 hydrochloride[15] |
Table 2: IC50 Values for Selected IFNAR Pathway Inhibitors
| Inhibitor | Target | Cell Line | Assay | IC50 |
| This compound | IFN-α/IFNAR interaction | Murine BM-pDCs | MVA-induced IFN-α response | 2-8 µM[15] |
| Niclosamide | STAT3 phosphorylation | HeLa | Luciferase reporter | 0.25 µM[8] |
| IFNα2-EIFK (mutant IFN) | IFNAR1 binding | HBV-infected cells | HBsAg reduction | 8.2 U/mL[9] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with the IFNAR inhibitor at the desired concentration for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of IFN-α or IFN-β for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-STAT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for total STAT1 or a housekeeping protein like GAPDH.
-
Protocol 2: Flow Cytometry for IFNAR Surface Expression
-
Cell Preparation:
-
Harvest cells and wash them with FACS buffer (PBS with 2% FBS).
-
Adjust the cell concentration to 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add a primary antibody against IFNAR1 or IFNAR2 and incubate on ice for 30-45 minutes.
-
Wash the cells twice with FACS buffer.
-
If the primary antibody is not conjugated, add a fluorescently labeled secondary antibody and incubate on ice for 30 minutes in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Include an isotype control to determine background staining.
-
Visualizations
Caption: Canonical Type I Interferon Signaling Pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 2. scbt.com [scbt.com]
- 3. The molecular basis for differential type I interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel high-throughput cell-based method for integrated quantification of type I interferons and in vitro screening of immunostimulatory RNA drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel high-throughput cell-based method for integrated quantification of type I interferons and in vitro screening of immunostimulatory RNA drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of type I interferon signaling abrogates early Mycobacterium bovis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening for small molecule inhibitors of the type-I interferon signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted mutations in IFNα2 improve its antiviral activity against various viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pblassaysci.com [pblassaysci.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of IFNAR-JAK signaling enhances tolerability and transgene expression of systemic non-viral DNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to IFNAR Pathway Inhibitors: IFN alpha-IFNAR-IN-1 Hydrochloride vs. Biologic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Type I interferon (IFN) signaling pathway is a critical component of the innate immune system, essential for antiviral defense. However, its chronic activation is a key driver in the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE). The interferon-alpha/beta receptor (IFNAR) complex, which mediates the signaling of all Type I IFNs, has therefore become a prime therapeutic target. This guide provides an objective comparison of IFN alpha-IFNAR-IN-1 hydrochloride, a novel small molecule inhibitor, with leading biologic inhibitors that target the same pathway.
The Type I IFNAR Signaling Pathway
Type I interferons (e.g., IFN-α, IFN-β) signal through the heterodimeric IFNAR complex, composed of IFNAR1 and IFNAR2 subunits.[1][2] Ligand binding brings the receptor-associated Janus kinases, JAK1 and TYK2, into close proximity, leading to their trans-phosphorylation and activation.[3][4] These activated kinases then phosphorylate STAT1 and STAT2 proteins.[4][5] Phosphorylated STAT1 and STAT2 dimerize and associate with IRF9 to form the ISGF3 transcription factor complex.[4] This complex translocates to the nucleus, binds to IFN-stimulated response elements (ISREs), and drives the transcription of hundreds of IFN-stimulated genes (ISGs), which mediate the inflammatory response.[2][6]
Below is a diagram illustrating this pathway and the points of intervention for various inhibitors.
Caption: Type I IFN Signaling Pathway and Points of Inhibition.
Comparison of IFNAR Pathway Inhibitors
A range of inhibitors has been developed, from small molecules to monoclonal antibodies, each with a distinct mechanism of action. Below is a comparative summary.
| Feature | This compound | Anifrolumab (Saphnelo®) | Rontalizumab | Litifilimab (BIIB059) |
| Molecule Type | Non-peptidic, low-molecular-weight small molecule[7][8] | Fully human IgG1κ monoclonal antibody[9] | Humanized IgG1 monoclonal antibody[10] | Humanized IgG1 monoclonal antibody[11] |
| Target | Interaction between IFN-α and IFNAR[7][12] | IFNAR1 subunit of the Type I IFN receptor[9][13] | Most IFN-α subtypes[10][14] | BDCA2 on plasmacytoid dendritic cells (pDCs)[11] |
| Mechanism of Action | Directly inhibits the protein-protein interaction between IFN-α and its receptor.[7][15] | Binds to IFNAR1, inducing its internalization and sterically hindering the formation of a functional signaling complex.[9][13][16] | Neutralizes circulating IFN-α, preventing it from binding to the IFNAR complex.[10][14] | Binds to the pDC-exclusive receptor BDCA2, inhibiting the primary source of pathologic Type I IFN production.[11][17] |
| Scope of Inhibition | IFN-α-mediated signaling | All Type I IFN-mediated signaling (IFN-α, β, κ, ω, etc.)[9] | Most IFN-α subtypes; does not block IFN-β or IFN-ω.[10] | Production of all Type I IFNs and other inflammatory mediators by pDCs.[11] |
| Development Status | Preclinical | Approved for moderate to severe SLE[18][19] | Discontinued (Phase II)[10][20] | Investigational (Phase III)[17] |
Quantitative Performance Data
The efficacy of these inhibitors has been quantified in various preclinical and clinical settings. The data highlights differences in potency and clinical outcomes.
| Inhibitor | Assay/Trial | Key Performance Metric(s) | Result |
| This compound | In Vitro: MVA-induced IFN-α response in murine pDCs | IC50 | 2-8 μM[7][8][12] |
| Anifrolumab | MUSE (Phase IIb) | Suppression of 21-gene IFN signature (Week 24) | ~90% reduction[9][16] |
| TULIP-2 (Phase III) | BICLA Response (Week 52) | 45% (Anifrolumab) vs. 31% (Placebo)[19] | |
| TULIP-SC (Phase III) | BICLA Response (Week 52) | Statistically significant reduction in disease activity vs. placebo[21][22] | |
| Lupus Nephritis (Phase II) | Complete Renal Response (Week 52) | 45.5% (intensive regimen) vs. 31.1% (placebo)[23] | |
| Rontalizumab | Phase II (SLE) | Primary Efficacy Endpoint | Not met[10] |
| Litifilimab (BIIB059) | Phase I (SLE) | Reduction in blood IFN response gene signature (24h post-dose) | ~50% reduction[11] |
| Phase II (CLE) | Reduction in skin disease activity vs. placebo | Met primary endpoint |
Experimental Protocols and Methodologies
The quantitative data presented is derived from specific experimental setups. Understanding these protocols is key to interpreting the results.
In Vitro Assay for this compound
The inhibitory activity of this compound was determined using a cell-based assay.
-
Objective: To measure the inhibitor's ability to block IFN-α production from stimulated immune cells.
-
Methodology:
-
Cell Culture: Murine bone-marrow-derived, Flt3-L-differentiated plasmacytoid dendritic cell cultures (BM-pDCs) are prepared.[8][24]
-
Stimulation: The pDCs are stimulated with an agent known to induce a strong Type I IFN response, such as Modified Vaccinia virus Ankara (MVA), CpG oligonucleotides, or poly(I:C).[8][25]
-
Inhibition: Cells are co-incubated with the stimulant and varying concentrations of this compound.[24]
-
Quantification: After a set incubation period (e.g., 24 hours), the supernatant is collected, and the concentration of secreted IFN-α is measured, typically by ELISA.[24]
-
Analysis: An IC50 value is calculated, representing the concentration of the inhibitor required to reduce the IFN-α response by 50%.
-
Caption: Workflow for an in vitro IFN-α inhibition assay.
Clinical Trial Protocol for Anifrolumab (TULIP Program)
The efficacy of Anifrolumab was established in a series of Phase II and III clinical trials.
-
Objective: To evaluate the efficacy and safety of anifrolumab in adults with moderate to severe SLE receiving standard therapy.[19]
-
Methodology:
-
Patient Population: Adult patients with a diagnosis of SLE and moderate to severe disease activity, despite receiving standard treatments (e.g., oral corticosteroids, antimalarials, immunosuppressants).[19][21]
-
Study Design: Randomized, double-blind, placebo-controlled trials.[19]
-
Intervention: Patients receive intravenous infusions of anifrolumab (e.g., 300 mg) or placebo every four weeks for a specified period (e.g., 48-52 weeks).[19]
-
Primary Endpoint: The primary outcome is the proportion of patients achieving a response at the end of the treatment period, as measured by a composite endpoint like the BILAG-based Composite Lupus Assessment (BICLA) or the SLE Responder Index (SRI).[19][22]
-
Secondary Endpoints: Key secondary measures include reduction in oral corticosteroid use, improvements in skin disease, and reduction in the IFN gene signature.[19][26]
-
Conclusion
The landscape of IFNAR pathway inhibition offers diverse therapeutic strategies for researchers and clinicians.
-
This compound represents a promising preclinical, small-molecule approach that directly targets the IFN-α/IFNAR interaction. Its low molecular weight could offer advantages in formulation and delivery, though its efficacy and safety in vivo remain to be determined.
-
Anifrolumab is a clinically validated, potent biologic that offers broad inhibition of all Type I IFN signaling by targeting the common IFNAR1 receptor subunit.[9][] Its approval for SLE marks a significant advance, providing a powerful tool against IFN-driven pathology.[19]
-
Rontalizumab demonstrated that targeting only IFN-α subtypes may be insufficient to achieve clinical efficacy in a broad SLE population, leading to its discontinuation.[10][28]
-
Litifilimab (BIIB059) employs an innovative, indirect mechanism by targeting the primary cellular source of pathogenic IFNs in SLE.[11] By selectively inhibiting pDCs, it aims to dampen the inflammatory cascade at its origin, which has shown particular promise for the cutaneous manifestations of lupus.[29]
For professionals in drug development, the contrasting mechanisms and clinical outcomes of these inhibitors underscore the complexities of targeting the Type I IFN pathway. While broad receptor blockade with Anifrolumab has proven successful, the targeted approaches of small molecules like this compound and cell-specific biologics like Litifilimab represent the next wave of innovation, potentially offering refined efficacy and safety profiles.
References
- 1. glpbio.com [glpbio.com]
- 2. Interferon-alpha/beta receptor - Wikipedia [en.wikipedia.org]
- 3. Interferon Receptor Trafficking and Signaling: Journey to the Cross Roads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are IFNAR agonists and how do they work? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Rontalizumab Overview - Creative Biolabs [creativebiolabs.net]
- 11. Monoclonal antibody targeting BDCA2 ameliorates skin lesions in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | IFNAR | TargetMol [targetmol.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Structural basis of the broadly neutralizing anti-interferon-α antibody rontalizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
- 16. Characterisation of anifrolumab, a fully human anti-interferon receptor antagonist antibody for the treatment of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is Litifilimab used for? [synapse.patsnap.com]
- 18. drugs.com [drugs.com]
- 19. SAPHNELO (anifrolumab) approved in the US for moderate to severe systemic lupus erythematosus [astrazeneca-us.com]
- 20. Rontalizumab - AdisInsight [adisinsight.springer.com]
- 21. Saphnelo self-administration TULIP-SC Phase III trial meets primary endpoint in patients with systemic lupus erythematosus based on an interim analysis [astrazeneca.com]
- 22. AstraZeneca's Saphnelo Subcutaneous Formulation Meets Primary Endpoint in Phase III Lupus Trial [trial.medpath.com]
- 23. Phase II randomised trial of type I interferon inhibitor anifrolumab in patients with active lupus nephritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. universalbiologicals.com [universalbiologicals.com]
- 26. What is SAPHNELO® (anifrolumab-fnia)? | About SAPHNELO for Lupus [saphnelo.com]
- 28. Rontalizumab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 29. JCI - Monoclonal antibody targeting BDCA2 ameliorates skin lesions in systemic lupus erythematosus [jci.org]
A Comparative Guide to IFNAR Antagonism: Small Molecules vs. Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The type I interferon (IFN-I) signaling pathway, mediated through the interferon-alpha/beta receptor (IFNAR), is a cornerstone of the innate immune response. However, its aberrant activation is implicated in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus (SLE). Consequently, inhibiting the IFNAR pathway has emerged as a promising therapeutic strategy. This guide provides an objective comparison of the two primary modalities for IFNAR inhibition: small molecule inhibitors and monoclonal antibodies, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between small molecule inhibitors and monoclonal antibodies lies in their size, chemical nature, and resulting mechanism of action.
Monoclonal Antibodies (mAbs): These are large, highly specific biologic drugs. The most prominent example targeting this pathway is anifrolumab, a human IgG1κ monoclonal antibody approved for the treatment of moderate to severe SLE.[1][2] Anifrolumab binds with high affinity to subunit 1 of the IFNAR complex (IFNAR1).[3] This binding has a dual effect: it sterically hinders the binding of all type I interferons (IFN-α, IFN-β, etc.) to the receptor and induces the internalization of IFNAR1, thereby reducing its availability on the cell surface.[4][5] This comprehensive blockade effectively shuts down the downstream signaling cascade.[3][4]
Small Molecule Inhibitors: This class of antagonists is more diverse. Rather than targeting the receptor's extracellular domain, many small molecules are designed to penetrate the cell membrane and inhibit intracellular components of the signaling pathway.[] Common targets include the Janus kinases (JAKs), such as JAK1 and TYK2, which are directly associated with the intracellular domains of IFNAR1 and IFNAR2.[][7] By blocking the ATP-binding site of these kinases, small molecule JAK inhibitors prevent the phosphorylation and activation of STAT proteins, a critical step in propagating the signal.[8] While direct small molecule antagonists of the IFNAR extracellular domain are in development, JAK inhibitors represent the most clinically advanced small molecule approach to suppress IFN-I signaling.[9]
Comparative Analysis: Performance and Characteristics
The distinct properties of monoclonal antibodies and small molecules lead to different pharmacological profiles.
| Feature | Monoclonal Antibodies (e.g., Anifrolumab) | Small Molecule Inhibitors (e.g., JAK Inhibitors) |
| Target | Extracellular domain of IFNAR1[3] | Intracellular kinases (e.g., JAK1, TYK2)[7] |
| Specificity | Highly specific for IFNAR1[3] | Can have varying specificity; may inhibit multiple JAKs |
| Mechanism | Blocks ligand binding, induces receptor internalization[4] | Inhibits kinase activity, blocks STAT phosphorylation[8] |
| Administration | Intravenous infusion (e.g., every 4 weeks)[1][2] | Typically oral, daily administration |
| Half-life | Long (weeks)[1] | Short (hours) |
| Immunogenicity | Potential for anti-drug antibody formation | Low |
| Cellular Access | Extracellular | Intracellular |
| Clinical Data | Anifrolumab demonstrated neutralization of the type I IFN gene signature in SLE patients from week 4 onwards.[1] | JAK inhibitors have shown efficacy in various autoimmune diseases by suppressing inflammatory signaling. |
Visualizing the Inhibition Strategies
To better understand the points of intervention, the following diagrams illustrate the IFNAR signaling pathway and the mechanisms of both inhibitor classes.
IFNAR Signaling Pathway
Caption: The canonical type I interferon signaling pathway.
Inhibition by Monoclonal Antibody vs. Small Molecule
Caption: Comparative mechanisms of IFNAR pathway inhibition.
Key Experimental Protocols
Evaluating the efficacy of IFNAR inhibitors requires robust and specific assays. Below are methodologies for key experiments used to characterize these compounds.
Phospho-STAT (p-STAT) Flow Cytometry Assay
This assay directly measures the immediate downstream effect of IFNAR activation: the phosphorylation of STAT proteins.
Objective: To quantify the inhibition of IFN-induced STAT1 phosphorylation.
Methodology:
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a responsive cell line (e.g., HeLa) in appropriate media.
-
Inhibitor Pre-incubation: Pre-incubate cells with varying concentrations of the small molecule inhibitor or monoclonal antibody for a specified time (e.g., 30-60 minutes).[10]
-
Stimulation: Stimulate the cells with a known concentration of IFN-α or IFN-β (e.g., 250 U/ml) for a short duration (e.g., 15-30 minutes).[10]
-
Fixation and Permeabilization: Fix the cells immediately with a formaldehyde-based buffer, followed by permeabilization with methanol to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT1 (p-STAT1). Co-stain with cell surface markers (e.g., CD4, CD8) if analyzing specific cell subsets.[10]
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the p-STAT1 signal in the target cell population.[10]
-
Analysis: Calculate the percentage of p-STAT1 positive cells or the median fluorescence intensity (MFI) and determine the IC50 value of the inhibitor.
Interferon-Stimulated Gene (ISG) Expression Assay
This assay measures the transcriptional output of the IFNAR pathway, providing a functional readout of pathway activity.
Objective: To measure the inhibitor's effect on the expression of IFN-stimulated genes.
Methodology:
-
Cell Culture and Treatment: Plate cells and pre-treat with the inhibitor as described above.
-
Stimulation: Stimulate cells with IFN-α or IFN-β for a longer duration (e.g., 4-6 hours) to allow for gene transcription.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers for specific ISGs (e.g., MX1, OAS1, ISG15) and a housekeeping gene (e.g., GAPDH) for normalization.[11]
-
Analysis: Calculate the relative fold change in ISG expression compared to untreated controls using the ΔΔCt method. Plot dose-response curves to determine inhibitor potency. A broad "IFN gene signature" can be assessed using microarray or RNA-sequencing.[12]
Reporter Gene Assay
This high-throughput method uses a genetically engineered cell line to provide a simple, quantitative measure of pathway activation.[8]
Objective: To screen for and characterize inhibitors of the IFNAR pathway.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) stably transfected with a reporter construct, such as a secreted embryonic alkaline phosphatase (SEAP) or luciferase gene under the control of an IFN-stimulated response element (ISRE) promoter.[8]
-
Assay Protocol:
-
Plate the reporter cells in a multi-well plate (e.g., 96-well).
-
Add various concentrations of the test inhibitor (small molecule or mAb).
-
Stimulate the cells with IFN-α.
-
Incubate for 18-24 hours.
-
-
Signal Detection: Measure the reporter gene product. For SEAP, collect the supernatant and measure alkaline phosphatase activity using a colorimetric or chemiluminescent substrate. For luciferase, lyse the cells and measure light output.
-
Analysis: Normalize the signal to control wells and calculate the percent inhibition for each inhibitor concentration to determine the IC50.[8]
Experimental Workflow Diagram
Caption: Workflow for evaluating IFNAR inhibitors.
Conclusion
Both monoclonal antibodies and small molecule inhibitors offer effective means of antagonizing the IFNAR pathway, but their distinct pharmacological properties make them suitable for different therapeutic contexts. Monoclonal antibodies like anifrolumab provide highly specific, long-acting blockade of the receptor itself, ideal for systemic diseases requiring sustained pathway inhibition.[1][3] Small molecules, particularly JAK inhibitors, offer the convenience of oral administration and shorter half-lives, which can allow for more adaptable dosing regimens but may come with off-target effects depending on their kinase selectivity.[13][14] The choice between these modalities will depend on the specific disease indication, desired safety profile, and clinical development strategy. The experimental protocols outlined here provide a robust framework for the preclinical evaluation and comparison of novel candidates in either class.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Anifrolumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterisation of anifrolumab, a fully human anti-interferon receptor antagonist antibody for the treatment of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type I interferon antagonists in clinical development for lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High-throughput screening for small molecule inhibitors of the type-I interferon signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IFNAR signaling directly modulates T lymphocyte activity, resulting in milder experimental autoimmune encephalomyelitis development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 12. Type I interferon pathway assays in studies of rheumatic and musculoskeletal diseases: a systematic literature review informing EULAR points to consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing antibody and small-molecule therapies for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. molbio.gu.se [molbio.gu.se]
A Comparative Guide to the Selectivity Profile of IFN alpha-IFNAR-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of IFN alpha-IFNAR-IN-1 hydrochloride with other notable inhibitors of the type I interferon (IFN) signaling pathway. The information presented herein is intended to assist researchers in making informed decisions when selecting compounds for their studies.
Introduction
This compound is a nonpeptidic, low-molecular-weight inhibitor that disrupts the interaction between interferon-alpha (IFN-α) and its receptor, the type I interferon receptor (IFNAR).[1] This interaction is a critical initiating step in the canonical JAK-STAT signaling cascade that leads to the expression of hundreds of interferon-stimulated genes (ISGs) involved in antiviral and immune responses. The therapeutic potential of modulating this pathway has led to the development of various inhibitory modalities, each with a distinct selectivity profile. This guide compares this compound with a monoclonal antibody targeting the receptor (Anifrolumab), a monoclonal antibody neutralizing the ligand (Sifalimumab), and a small molecule inhibitor of a downstream kinase (Deucravacitinib).
Data Presentation
The following table summarizes the quantitative data for this compound and its comparators.
| Compound | Class | Target | On-Target Potency | Selectivity Profile |
| This compound | Small Molecule | IFN-α/IFNAR Interaction | IC50: 2-8 µM (MVA-induced IFN-α in murine BM-pDCs) Kd: 4 µM (binding to IFN-α)[2] | A broad selectivity panel is not publicly available. It shows greater inhibition of IFN-α production compared to IL-12 production in response to various stimuli.[3] |
| Anifrolumab | Monoclonal Antibody | IFNAR1 | IC50: 0.55 nM (inhibition of type I IFNs in a cell-based assay)[4] Kd: 280 pM (binding to an IFNAR1 variant)[5] | Highly selective for IFNAR1. As a monoclonal antibody, its selectivity is conferred by its specific antigen-binding site. |
| Sifalimumab | Monoclonal Antibody | IFN-α subtypes | Kd: 44 pM (binding to IFN-α2A)[6] | Neutralizes multiple IFN-α subtypes. Its selectivity is determined by its specific binding to various IFN-α isoforms. |
| Deucravacitinib | Small Molecule | TYK2 (allosteric) | Ki: 0.02 nM (binding to TYK2 pseudokinase domain) IC50: ~13 nM (inhibition of TYK2-mediated signaling in human whole blood)[6] | Highly selective for TYK2. It exhibits >1,000-fold selectivity over other JAK family members (JAK1, JAK2, JAK3).[6] |
Mandatory Visualization
Signaling Pathway Diagram
Caption: IFN-α Signaling Pathway and Points of Inhibition.
Experimental Workflow Diagram
Caption: Workflow for MVA-Induced IFN-α Secretion Assay.
Experimental Protocols
MVA-Induced IFN-α Secretion Assay in Murine BM-pDCs
This protocol describes a cell-based functional assay to determine the potency of inhibitors of IFN-α production.
1. Generation of Bone Marrow-Derived Plasmacytoid Dendritic Cells (BM-pDCs)
-
Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using a suitable lysis buffer.
-
Culture the bone marrow cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 100 ng/mL Flt3L.
-
Incubate the cells for 7-9 days at 37°C in a humidified 5% CO2 incubator.
2. Inhibition Assay
-
Harvest the differentiated BM-pDCs and plate them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound or other test compounds in culture medium.
-
Add the diluted compounds to the wells containing the pDCs and incubate for 1 hour.
-
Stimulate the cells with Modified Vaccinia virus Ankara (MVA) at a multiplicity of infection (MOI) of 10.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
3. Measurement of IFN-α
-
Centrifuge the 96-well plates to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IFN-α in the supernatants using a commercially available mouse IFN-α ELISA kit, following the manufacturer's instructions.
4. Data Analysis
-
Generate a dose-response curve by plotting the IFN-α concentration against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in IFN-α production compared to the vehicle-treated control.
Competitive Binding Assay for IFN-α/IFNAR Interaction
This protocol outlines a method to assess the direct binding of an inhibitor to the IFN-α/IFNAR complex.
1. Reagents and Materials
-
Recombinant human IFN-α2a
-
Recombinant human IFNAR1-Fc and IFNAR2-Fc chimera proteins
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
96-well high-binding microplates
-
HRP-conjugated secondary antibody against the Fc portion of the chimera protein
-
TMB substrate
-
Stop solution
2. Assay Procedure
-
Coat a 96-well microplate with recombinant human IFN-α2a at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Wash the plate three times with assay buffer.
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Wash the plate three times with assay buffer.
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a separate plate, pre-incubate the diluted inhibitor with a fixed concentration of recombinant IFNAR1-Fc or IFNAR2-Fc for 1 hour at room temperature.
-
Transfer the inhibitor/receptor mixture to the IFN-α-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with assay buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with assay buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
15. Data Analysis
- The signal will be inversely proportional to the binding of the inhibitor.
- Plot the absorbance against the logarithm of the inhibitor concentration to generate a competition curve.
- Determine the IC50 value, representing the concentration of the inhibitor that displaces 50% of the receptor from binding to IFN-α.
Conclusion
This compound is a valuable tool for studying the IFN-α signaling pathway, with a reported potency in the low micromolar range for inhibiting the interaction between IFN-α and its receptor. When compared to other modalities of IFN pathway inhibition, it offers the advantages of being a small molecule, which can have better cell permeability and different pharmacokinetic properties than large molecule biologics. However, a comprehensive public dataset on its off-target selectivity is currently unavailable, which is a key consideration for in vivo studies.
In contrast, Anifrolumab and Sifalimumab, as monoclonal antibodies, offer high specificity for their respective targets, IFNAR1 and IFN-α subtypes, with very high potency. Deucravacitinib represents a highly selective approach to downstream signaling inhibition, targeting the pseudokinase domain of TYK2 with high specificity and avoiding the broader JAK family inhibition associated with some other kinase inhibitors.
The choice of inhibitor will ultimately depend on the specific research question, the desired point of intervention in the pathway, and the required selectivity profile. This guide provides the foundational data to aid in this selection process.
References
- 1. skin.dermsquared.com [skin.dermsquared.com]
- 2. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 3. drughunter.com [drughunter.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to IFNAR Inhibition: IFN alpha-IFNAR-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The type I interferon (IFN) signaling pathway, mediated through the interferon-alpha/beta receptor (IFNAR), is a cornerstone of the innate immune response to viral infections. However, its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases. Consequently, the inhibition of IFNAR signaling has emerged as a promising therapeutic strategy. This guide provides a comparative overview of IFN alpha-IFNAR-IN-1, a small molecule inhibitor, and other prominent alternatives, including the monoclonal antibody anifrolumab and a class of downstream signaling inhibitors known as Janus kinase (JAK) inhibitors.
Mechanism of Action: A Fork in the Pathway
IFNAR inhibitors can be broadly categorized by their point of intervention in the signaling cascade.
-
Direct IFNAR Antagonism: IFN alpha-IFNAR-IN-1 is a nonpeptidic, low-molecular-weight compound designed to directly inhibit the interaction between IFN-α and its receptor, IFNAR.[1][2][3] This preemptive blockade prevents the initial step of receptor activation.
-
Receptor Subunit Blockade: Anifrolumab, a human monoclonal antibody, targets the IFNAR1 subunit of the receptor complex. By binding to IFNAR1, anifrolumab prevents the conformational changes necessary for signaling and also induces the internalization of the receptor, effectively reducing the number of receptors available on the cell surface.[4][5]
-
Downstream Kinase Inhibition: JAK inhibitors, such as ruxolitinib, baricitinib, and tofacitinib, act intracellularly by targeting the Janus kinases (JAK1 and TYK2) that are associated with the IFNAR receptor subunits.[6] Inhibition of these kinases prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for relaying the signal to the nucleus.[6]
Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical type I IFN signaling pathway and the points at which different inhibitors exert their effects.
Comparative Performance Data
The following tables summarize key quantitative data for IFN alpha-IFNAR-IN-1 and its alternatives. It is crucial to note that the experimental conditions under which these values were obtained may vary, precluding direct, absolute comparisons.
| Inhibitor | Target | IC50 | Cell Type/Assay Condition |
| IFN alpha-IFNAR-IN-1 | IFN-α/IFNAR Interaction | 2-8 µM | MVA-induced IFN-α response in murine BM-pDCs[1][2][3] |
| Anifrolumab | IFNAR1 | 0.14 nM | Inhibition of 125I-IFN-α2a binding to Daudi cells[7] |
| 0.55 ± 1.8 nM | Inhibition of recombinant human type-I IFNs in a 293H ISRE-luciferase reporter assay[8] | ||
| Ruxolitinib | JAK1/JAK2 | Not specified for IFN-induced signaling | General JAK inhibition |
| Baricitinib | IFN-α stimulated pSTAT1 | 43.3 nM (CD8+ T cells) | Human peripheral blood mononuclear cells (PBMCs)[9] |
| 51.1 nM (CD4+ T cells) | Human PBMCs[9] | ||
| 137.7 nM (CD14+ monocytes) | Human PBMCs[9] | ||
| 189.9 nM (CD19+ B cells) | Human PBMCs[9] | ||
| Tofacitinib | JAK1/JAK3 | 112 nM (JAK1), 1 nM (JAK3) | Enzymatic activity assay[10] |
| Inhibitor | Downstream Effect | Quantitative Measurement | Cell Type/Condition |
| Anifrolumab | Inhibition of STAT1 Phosphorylation | Complete suppression of IFN-α or pDC-derived IFN-induced STAT1 phosphorylation.[8] | Human PBMCs |
| Inhibition of ISG Expression | Normalizes IFN-I signature genes in patients with type-I interferonopathies.[11] | Patient-derived samples | |
| Ruxolitinib | Inhibition of STAT1 Phosphorylation | Blunted pSTAT1 at 10 nM and abolished at 10,000 nM. | IFN-γ stimulated human bone marrow-derived mesenchymal stromal cells[12] |
| Inhibition of ISG Expression | Significantly reduced IFN-γ response pathway gene expression.[13] | Mouse brain tissue | |
| Baricitinib | Inhibition of STAT1 Phosphorylation | Inhibited IFN-α and IFN-γ induced STAT1 phosphorylation.[14] | Human naive CD4+ T cells |
| Inhibition of ISG Expression | Reverses IFN-mediated gene expression signature alterations.[15] | SARS-CoV-2 infected and uninfected liver spheroids | |
| Tofacitinib | Inhibition of STAT1 Phosphorylation | Mean percentage inhibition of IFN-α induced STAT phosphorylation ranged from 10% to 73%.[16] | RA patient-derived peripheral blood T cells |
| Inhibition of ISG Expression | Decreased the type I IFN gene signature.[17] | Peripheral blood from patients |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of findings. Below are generalized protocols for key experiments cited in the evaluation of IFNAR inhibitors.
Protocol 1: STAT1 Phosphorylation Assay by Flow Cytometry
This protocol outlines a method to quantify the inhibition of IFN-induced STAT1 phosphorylation.
Detailed Steps:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Inhibitor Pre-incubation: Plate PBMCs and pre-incubate with a serial dilution of the IFNAR inhibitor (e.g., IFN alpha-IFNAR-IN-1, anifrolumab, ruxolitinib, baricitinib, tofacitinib) for a specified time (e.g., 1-2 hours) at 37°C.
-
IFN Stimulation: Stimulate the cells with a predetermined optimal concentration of recombinant human IFN-α or IFN-γ for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., ice-cold methanol or a commercial saponin-based buffer).
-
Staining: Stain the cells with a fluorescently conjugated antibody specific for phosphorylated STAT1 (pSTAT1), along with antibodies against cell surface markers to identify specific immune cell populations (e.g., CD4, CD8, CD19, CD14).
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of pSTAT1 in the gated cell populations. Calculate the percentage of inhibition for each inhibitor concentration relative to the IFN-stimulated control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Interferon-Stimulated Gene (ISG) Expression Analysis by RT-qPCR
This protocol describes how to measure the effect of IFNAR inhibitors on the transcription of downstream target genes.
Detailed Steps:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., PBMCs, HeLa, A549) and treat with the IFNAR inhibitor at various concentrations, followed by stimulation with IFN-α or IFN-γ for a longer duration (e.g., 6, 12, or 24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
RT-qPCR: Perform quantitative real-time PCR (RT-qPCR) using primers and probes specific for target ISGs (e.g., MX1, OAS1, ISG15) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target ISGs using the comparative Ct (ΔΔCt) method. Compare the fold change in ISG expression in inhibitor-treated cells to the IFN-stimulated control.
Concluding Remarks
The inhibition of the IFNAR signaling pathway presents a compelling therapeutic avenue for a range of autoimmune and inflammatory diseases. IFN alpha-IFNAR-IN-1 offers a unique mechanism by directly targeting the ligand-receptor interaction. In contrast, anifrolumab provides a highly specific and potent blockade of the IFNAR1 receptor subunit, while JAK inhibitors offer a broader immunosuppressive effect by targeting downstream signaling nodes.
The choice of an optimal inhibitor will likely depend on the specific disease context, the desired level of immunosuppression, and the safety profile. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued exploration and comparison of these and other emerging IFNAR-targeted therapies. Further head-to-head studies under standardized conditions are warranted to enable more direct and definitive comparisons of their performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterisation of anifrolumab, a fully human anti-interferon receptor antagonist antibody for the treatment of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on anifrolumab and its potential for the treatment of moderate-to-severe systemic lupus erythematosus: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional and Mechanistic Characterization of Anifrolumab, a Fully Human, Anti-IFNAR1 Monoclonal Antibody for the Treatment of Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
- 9. Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Normalized Interferon Signatures and Clinical Improvements by IFNAR1 Blocking Antibody (Anifrolumab) in Patients with Type I Interferonopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ruxolitinib inhibits IFNγ licensing of human bone marrow derived Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathway-instructed therapeutic selection of ruxolitinib reduces neuroinflammation in fungal postinfectious inflammatory syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 17. Therapeutic Effects of Tofacitinib on Pristane-Induced Murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of IFN alpha-IFNAR-IN-1 Hydrochloride: A Comparative Guide
For researchers and drug development professionals investigating the type I interferon (IFN) signaling pathway, confirming target engagement of inhibitors is a critical step. This guide provides a comparative overview of IFN alpha-IFNAR-IN-1 hydrochloride, a small molecule inhibitor, and discusses methodologies to assess its engagement with the IFN alpha receptor (IFNAR).
Mechanism of Action: Disrupting the IFN-α/IFNAR Interaction
This compound is a non-peptidic, low-molecular-weight compound designed to inhibit the interaction between IFN-α and its cell surface receptor, IFNAR.[1][2][3] This interaction is the initial and essential step for the activation of the downstream signaling cascade. The reported half-maximal inhibitory concentration (IC50) for this compound is in the range of 2-8 μM in murine plasmacytoid dendritic cells (pDCs) stimulated with Modified Vaccinia virus Ankara (MVA).[1][2][3] Some evidence suggests that the inhibitor may exert its effect through direct interaction with IFN-α.
The IFNAR is a heterodimeric receptor composed of the IFNAR1 and IFNAR2 subunits. Upon binding of type I IFNs, such as IFN-α, the receptor subunits dimerize, leading to the activation of associated Janus kinases (JAKs), namely TYK2 and JAK1. These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Phosphorylated STATs form a complex with IFN regulatory factor 9 (IRF9) to create the IFN-stimulated gene factor 3 (ISGF3) complex. ISGF3 translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoter regions of IFN-stimulated genes (ISGs), leading to their transcription. These ISGs encode for proteins that mediate the antiviral, antiproliferative, and immunomodulatory effects of type I IFNs.
Comparative Analysis with Alternative IFNAR Signaling Inhibitors
A direct head-to-head comparison of this compound with other IFNAR signaling inhibitors based on publicly available data is challenging due to the limited quantitative information for this specific compound beyond its IC50 value. However, a qualitative comparison with a well-characterized clinical-stage inhibitor, anifrolumab, can provide context.
| Feature | This compound | Anifrolumab |
| Modality | Small molecule | Monoclonal antibody (human IgG1κ) |
| Target | IFN-α/IFNAR interaction | IFNAR1 subunit |
| Mechanism of Action | Prevents binding of IFN-α to IFNAR | Sterically hinders the binding of type I IFNs to IFNAR1, leading to receptor internalization.[4][5] |
| Potency | IC50: 2-8 μM (in murine pDCs)[1][2][3] | High affinity and specificity for IFNAR1.[6] |
| Clinical Development | Preclinical | Approved for the treatment of systemic lupus erythematosus (SLE).[7] |
Note: The lack of publicly available data on the binding affinity (Kd), selectivity, and in vivo efficacy of this compound prevents a comprehensive quantitative comparison.
Experimental Workflow for Confirming Target Engagement
To rigorously assess the target engagement of this compound and compare its performance against other inhibitors, a multi-tiered experimental approach is recommended.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to confirm the target engagement and downstream effects of this compound.
MVA-Induced IFN-α Secretion Assay in Plasmacytoid Dendritic Cells (pDCs)
This assay assesses the functional ability of the inhibitor to block the production of IFN-α in response to a viral stimulus.
-
Cell Culture: Isolate murine pDCs from bone marrow using magnetic-activated cell sorting (MACS) and culture in appropriate media supplemented with Flt3L.
-
Stimulation: Pre-incubate pDCs with varying concentrations of this compound or a vehicle control for 1 hour.
-
Infection: Infect the cells with Modified Vaccinia virus Ankara (MVA) at a multiplicity of infection (MOI) of 10.[8][9]
-
Incubation: Culture the infected cells for 22-24 hours.[8][9]
-
Quantification: Collect the cell culture supernatant and quantify the concentration of IFN-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][9]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IFN-α inhibition against the logarithm of the inhibitor concentration.
p-STAT1 Western Blot Analysis
This method determines if the inhibitor blocks the downstream signaling cascade by measuring the phosphorylation of a key signaling molecule, STAT1.
-
Cell Culture and Stimulation: Seed a suitable cell line (e.g., HeLa or A549) and starve overnight in serum-free media. Pre-treat cells with the inhibitor or vehicle for 1 hour, followed by stimulation with recombinant human IFN-α (e.g., 1000 U/mL) for 15-30 minutes.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for phosphorylated STAT1 (Tyr701). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).[10][11][12][13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT1 to ensure equal protein loading.
Interferon-Stimulated Gene (ISG) Expression Analysis by qPCR
This assay measures the transcriptional output of the IFN signaling pathway to confirm the inhibitor's effect on gene expression.
-
Cell Treatment: Treat cells with the inhibitor and IFN-α as described for the p-STAT1 Western Blot, but extend the IFN-α stimulation time to 4-8 hours to allow for gene transcription.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for specific ISGs (e.g., MX1, OAS1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[14][15][16][17][18]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
By employing these methodologies, researchers can rigorously validate the on-target activity of this compound and generate the necessary data to objectively compare its performance against other modulators of the type I interferon pathway. This systematic approach is essential for advancing our understanding of IFN signaling and for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular basis for antagonistic activity of anifrolumab, an anti-interferon–α receptor 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of anifrolumab, a fully human anti-interferon receptor antagonist antibody for the treatment of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anifrolumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anifrolumab, a monoclonal antibody to the type I interferon receptor subunit 1, for the treatment of systemic lupus erythematosus: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modified Vaccinia Virus Ankara Triggers Type I IFN Production in Murine Conventional Dendritic Cells via a cGAS/STING-Mediated Cytosolic DNA-Sensing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HIV blocks Type I IFN signaling through disruption of STAT1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qPCR assay to measure ISG expression in human cells [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput Quantitative Real-time RT-PCR Assay for Determining Expression Profiles of Types I and III Interferon Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of interferon-stimulated genes with modulated expression during hepatitis E virus infection in pig liver tissues and human HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Type I Interferon Pathway: A Comparative Guide to Research Alternatives for IFN alpha-IFNAR-IN-1 Hydrochloride
For researchers, scientists, and drug development professionals investigating the intricate type I interferon (IFN) signaling pathway, the small molecule inhibitor IFN alpha-IFNAR-IN-1 hydrochloride has been a valuable tool. However, the expanding landscape of research tools offers a diverse array of alternatives, each with unique mechanisms and properties. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The type I IFN pathway is a cornerstone of the innate immune response, playing a critical role in antiviral defense, immune modulation, and cell growth regulation. Dysregulation of this pathway is implicated in various autoimmune diseases, such as systemic lupus erythematosus (SLE), making it a key target for therapeutic intervention. This compound functions by inhibiting the interaction between IFN-α and its receptor, IFNAR, with a reported IC50 in the range of 2-8 μM in murine plasmacytoid dendritic cell cultures.[1][2][3] This guide explores monoclonal antibodies and small molecule inhibitors that offer alternative strategies to modulate this crucial signaling cascade.
Comparative Analysis of IFNAR Signaling Inhibitors
To facilitate a clear comparison, the following table summarizes the key characteristics and quantitative data for prominent alternatives to this compound. It is important to note that the IC50 values presented are derived from various assays and cell types, and direct comparisons should be made with caution.
| Compound/Molecule | Target | Mechanism of Action | Reported IC50 | Key Features |
| This compound | IFN-α/IFNAR Interaction | Small molecule inhibitor of the protein-protein interaction. | 2-8 µM (MVA-induced IFN-α response in BM-pDCs)[2][3] | Non-peptidic, low-molecular-weight inhibitor. |
| Anifrolumab | IFNAR1 | Human monoclonal antibody that binds to IFNAR1, blocking the binding of all type I IFNs.[4][5] | ≤ 0.3 nM (Inhibition of IFN-induced downstream signaling); 0.004-0.3 nM (Inhibition of ISRE reporter activity)[6] | FDA-approved for SLE; blocks all type I IFN signaling.[5] |
| Sifalimumab | IFN-α | Human monoclonal antibody that neutralizes most IFN-α subtypes, acting as a competitive inhibitor of the IFN-α2/IFNAR1 interaction.[3] | Not explicitly defined as an IC50; potent neutralizer of IFN-α subtypes. | Targets the ligand (IFN-α) rather than the receptor. |
| Ruxolitinib | JAK1/JAK2 | Small molecule ATP-competitive inhibitor of Janus kinases 1 and 2, which are downstream of the IFNAR complex.[7] | 2.7 nM (JAK1), 4.5 nM (JAK2) in biochemical assays; ~281 nM (IL-6 signaling), ~300 nM (STAT3 phosphorylation in whole blood)[7][8] | Broadly inhibits signaling of multiple cytokines that utilize JAK1/2. |
| Deucravacitinib | TYK2 | Small molecule allosteric inhibitor of Tyrosine Kinase 2, a JAK family member associated with the IFNAR complex.[2][9] | 0.2 nM (TYK2 probe displacement assay); 2-19 nM (IFN-α signaling in cellular assays)[9] | Highly selective for TYK2 over other JAKs, offering a more targeted inhibition of specific cytokine pathways.[9] |
Signaling Pathways and Points of Inhibition
The following diagram illustrates the Type I Interferon signaling pathway and highlights the points of intervention for the discussed inhibitors.
Caption: Type I IFN signaling cascade and inhibitor targets.
Experimental Protocols
To aid in the comparative evaluation of these inhibitors, detailed methodologies for key experiments are provided below.
Interferon-Stimulated Gene (ISG) Expression Analysis by qPCR
This assay quantifies the downstream effects of IFNAR signaling by measuring the mRNA levels of IFN-inducible genes such as MX1 and OAS1.
a. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., A549, HeLa, or peripheral blood mononuclear cells [PBMCs]) in 6-well plates and culture to 70-80% confluency.
-
Pre-incubate cells with the desired concentrations of the inhibitor (e.g., this compound, Anifrolumab, Ruxolitinib, Deucravacitinib) or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of recombinant human IFN-α or IFN-β (e.g., 100 IU/mL) for 4-6 hours.
b. RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
c. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
MX1 Forward Primer: 5'-GTTTCCAGTCTGGACATCGCA-3'
-
MX1 Reverse Primer: 5'-CTGCACAGGTTGTTCTCAGC-3'
-
OAS1 Forward Primer: 5'-AGGTGGTAAAGGGTGGCTCC-3'
-
OAS1 Reverse Primer: 5'-CACCTGGGCATTGTTACCAC-3'
-
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated, IFN-stimulated control.
STAT1 Phosphorylation Analysis by Western Blot
This method directly assesses the activation of a key downstream signaling molecule, STAT1, upon IFNAR stimulation.
a. Cell Lysis and Protein Quantification:
-
Following cell treatment as described in the qPCR protocol (with a shorter IFN stimulation time, e.g., 15-30 minutes), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated STAT1 (p-STAT1, Tyr701) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin) to normalize the p-STAT1 signal.
ISRE-Luciferase Reporter Assay
This cell-based assay provides a quantitative readout of the transcriptional activity induced by the IFN signaling pathway.[10][11][12]
a. Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an IFN-stimulated response element (ISRE) promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
b. Inhibition Assay:
-
24 hours post-transfection, pre-incubate the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Stimulate the cells with IFN-α or IFN-β for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the IFN-stimulated control without any inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Experimental Workflow Comparison
The following diagram outlines a typical experimental workflow for comparing the efficacy of different IFNAR signaling inhibitors.
Caption: Workflow for comparing IFNAR inhibitor efficacy.
Conclusion
The selection of an appropriate inhibitor for studying the type I IFN pathway depends on the specific research question. For broad and potent blockade of all type I IFN signaling at the receptor level, monoclonal antibodies like Anifrolumab offer high specificity and affinity. For researchers interested in the downstream kinase signaling, small molecule JAK inhibitors such as Ruxolitinib and the more selective TYK2 inhibitor Deucravacitinib provide orally available options, though with the potential for off-target effects on other cytokine pathways. Sifalimumab presents an alternative for specifically targeting IFN-α subtypes.
Compared to this compound, these alternatives, particularly the biologics and newer generation kinase inhibitors, generally exhibit significantly higher potency. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions based on the specific needs of their experimental systems. This will ultimately contribute to a deeper understanding of the multifaceted role of type I interferon signaling in health and disease.
References
- 1. Spotlight on anifrolumab and its potential for the treatment of moderate-to-severe systemic lupus erythematosus: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 12. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IFN alpha-IFNAR-IN-1 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling IFN alpha-IFNAR-IN-1 hydrochloride must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with safety data sheet (SDS) recommendations.
This compound is a nonpeptidic, low-molecular-weight inhibitor that targets the interaction between interferon-alpha (IFN-α) and its receptor (IFNAR)[1]. While one safety data sheet classifies it as not a hazardous substance, another indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[2][3]. Given this conflicting information, a cautious approach to its disposal is imperative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side-shields, chemical-resistant gloves, and impervious clothing[2]. All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[2][3]. An accessible safety shower and eye wash station are mandatory in the handling area[2][3].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to act in accordance with all prevailing country, federal, state, and local regulations[2][3]. The following steps provide a general framework for proper disposal:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and clearly labeled waste container.
-
The container must be securely sealed to prevent leakage.
-
-
Spill Management:
-
In the event of a spill, absorb the material with a finely-powdered, liquid-binding material such as diatomite or universal binders[2].
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol[2].
-
Collect all contaminated materials and place them in the designated waste container for disposal[2].
-
Prevent the spill from entering drains, water courses, or the soil[2][3].
-
-
Final Disposal:
-
Dispose of the sealed waste container through an approved waste disposal plant[2].
-
Do not dispose of this chemical in the regular trash or pour it down the drain.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on approved waste disposal vendors and procedures.
-
Hazard and Disposal Information Summary
For quick reference, the following table summarizes key quantitative and qualitative data regarding the handling and disposal of this compound.
| Parameter | Information | Source |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [2] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [2] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [2][3] |
| Storage Conditions | Powder: -20°C; In solvent: -80°C | [2] |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the necessary steps from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
